molecular formula C16H18O3 B564060 Deoxyshikonofuran

Deoxyshikonofuran

Cat. No.: B564060
M. Wt: 258.31 g/mol
InChI Key: XMPRNTVGVZUZRY-UHFFFAOYSA-N
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Description

Deoxyshikonofuran has been reported in Lithospermum erythrorhizon with data available.

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol

InChI

InChI=1S/C16H18O3/c1-11(2)4-3-5-12-8-16(19-10-12)14-9-13(17)6-7-15(14)18/h4,6-10,17-18H,3,5H2,1-2H3

InChI Key

XMPRNTVGVZUZRY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Deoxyshikonofuran: A Technical Guide to its Discovery, Isolation, and Characterization from Lithospermum erythrorhizon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyshikonofuran, a naphthoquinone derivative found in the roots of Lithospermum erythrorhizon, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification from its natural source and presents its physicochemical and biological properties in a structured format. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Lithospermum erythrorhizon, a member of the Boraginaceae family, has a long history of use in traditional medicine, particularly in East Asia. The roots of this plant are a rich source of a variety of naphthoquinone pigments, collectively known as shikonins. Among these, this compound (also referred to as deoxyshikonin) is a significant bioactive constituent. While much of the research has focused on shikonin, this compound itself has demonstrated noteworthy biological activities, including antifungal and anticancer effects. This guide focuses specifically on the technical aspects of this compound, from its initial discovery to its detailed characterization.

Discovery and Initial Identification

This compound was first identified as one of the several shikonin derivatives present in the roots and cell cultures of Lithospermum erythrorhizon. Early studies on the chemical constituents of this plant led to the isolation and characterization of a mixture of related naphthoquinone compounds. The structure of this compound was elucidated through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which distinguished it from other shikonin derivatives by the absence of a hydroxyl group on the side chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.29 g/mol [1]
CAS Number 43043-74-9[1]
Appearance Reddish crystalline solid
Deprotonated Molecular Ion [M-H]⁻ m/z 271.098[2]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Lithospermum erythrorhizon involves a multi-step process to separate it from a complex mixture of other shikonin derivatives.

Extraction
  • Plant Material Preparation: Dried and powdered roots of Lithospermum erythrorhizon are used as the starting material.

  • Solvent Extraction: The powdered root material is subjected to extraction with a non-polar solvent, such as n-hexane, to selectively extract the lipophilic shikonin derivatives. This can be performed using methods like Soxhlet extraction or maceration.

Chromatographic Separation

A combination of chromatographic techniques is employed for the separation of this compound from the crude extract.

Workflow for this compound Isolation

G start Dried & Powdered Lithospermum erythrorhizon Roots extraction Solvent Extraction (n-hexane) start->extraction crude_extract Crude Hexane Extract (Mixture of Shikonin Derivatives) extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractionation Fraction Collection silica_gel->fractionation prep_tlc Preparative Thin-Layer Chromatography (TLC) fractionation->prep_tlc Further Purification of This compound-rich fractions hplc High-Performance Liquid Chromatography (HPLC) prep_tlc->hplc Final Polishing isolated_compound Pure this compound hplc->isolated_compound

Caption: General workflow for the isolation and purification of this compound.

4.2.1. Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of non-polar to moderately polar solvents is typically used. A common solvent system is a gradient of n-hexane and ethyl acetate. The fractions are collected and monitored by thin-layer chromatography (TLC).

4.2.2. Preparative Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel coated plates (e.g., Silica gel 60 F254).

  • Mobile Phase: A solvent system that provides good separation of the shikonin derivatives, such as a mixture of n-hexane and ethyl acetate in a specific ratio (e.g., 7:3 v/v), is used. The bands corresponding to this compound are scraped off the plate and the compound is eluted with a suitable solvent like chloroform or ethyl acetate.

4.2.3. High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, a final purification step using preparative HPLC may be employed.

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase system.

  • Detection: UV-Vis detector set at a wavelength where naphthoquinones show strong absorbance (e.g., 520 nm).

Spectroscopic Characterization

The structural confirmation of isolated this compound is achieved through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which confirms its elemental composition. For this compound, the deprotonated molecular ion [M-H]⁻ has been observed at m/z 271.098.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The PubChem database contains a GC-MS spectrum for this compound (CID 98914), which can be used for identification purposes.[1]

Biological Activity and Signaling Pathways

This compound has been shown to possess a range of biological activities. Of particular interest to drug development professionals is its anticancer activity.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been shown to be effective against colorectal cancer cells.[3][4]

Affected Signaling Pathway: PI3K/Akt/mTOR

Research has indicated that this compound exerts its anticancer effects, at least in part, by modulating the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. This compound has been observed to down-regulate the key components of this pathway.

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

G This compound This compound pi3k PI3K This compound->pi3k Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data

Quantitative data regarding the yield of this compound can vary significantly depending on the source of the plant material (wild-crafted or cultivated), the specific cultivar, and the extraction and purification methods employed. At present, specific yield percentages for this compound from Lithospermum erythrorhizon are not well-documented in publicly available literature.

Conclusion

This compound is a promising bioactive compound from Lithospermum erythrorhizon with demonstrated therapeutic potential. This technical guide has provided a detailed overview of the methodologies for its isolation and characterization, as well as insights into its mechanism of action. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential for development as a therapeutic agent. The protocols and data presented herein serve as a foundational resource for scientists and researchers embarking on the study of this intriguing natural product.

References

Deoxyshikonofuran: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyshikonofuran, also known as Deoxyshikonin or Arnebin VII, is a naturally occurring naphthoquinone compound that has garnered significant interest in the scientific community for its diverse biological activities.[1] Extracted from the roots of plants such as Arnebia euchroma and Lithospermum erythrorhizon, this small molecule has demonstrated potent anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action in cancer. Detailed experimental protocols for key biological assays are also provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is characterized by a 1,4-naphthoquinone core structure substituted with two hydroxyl groups and a 4-methylpent-3-enyl side chain.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 5,8-dihydroxy-2-(4-methylpent-3-enyl)naphthalene-1,4-dione[2]
Synonyms Deoxyshikonin, Arnebin VII[1]
CAS Number 43043-74-9[2]
Molecular Formula C₁₆H₁₆O₄[2][3]
Molecular Weight 272.29 g/mol [2]
Appearance Red amorphous powder[1]
Melting Point 91°C (predicted)
Boiling Point 503.7±50.0 °C (predicted)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
SMILES CC(=CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)C[2]
InChI InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,17-18H,3,5H2,1-2H3[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound have been reported in a study by Zhang et al. (2019).[1][4] The chromatograms provide detailed information on the chemical shifts and coupling constants of the protons and carbons in the molecule, confirming its proposed structure.

Mass Spectrometry (MS):

Mass spectrometry data for this compound is available in the PubChem database.[2] A study on the chemical constituents of Arnebiae Radix also details the mass spectrometry fragmentation of this compound, showing a deprotonated molecular ion at m/z 271.0968 and a product ion base peak at m/z 203.0342.[5]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is available on PubChem, obtained via the KBr wafer technique.[2]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 2: In Vitro Anti-Cancer Activity of this compound

Cell LineCancer TypeIC₅₀ Value (µM)Exposure Time (h)Source
HT29Colorectal Cancer31.00 ± 0.7824[1]
HT29Colorectal Cancer10.97 ± 1.2348[1]
DLD-1Colorectal Cancer--[1][6]
HCT-116Colorectal Cancer--[1]
Caco-2Colorectal Cancer--[1]

This compound induces apoptosis and causes cell cycle arrest at the G0/G1 phase in a dose-dependent manner.[1] In HT29 cells, treatment with 0–50 μg/mL of this compound for 48 hours increased the percentage of early apoptotic cells from 1% to 29% and the percentage of cells in the G0/G1 phase from 44% to 67%.[1]

Signaling Pathways

The anti-cancer effects of this compound are primarily mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

1. PI3K/Akt/mTOR Pathway:

This compound has been shown to down-regulate the expression of key proteins in the PI3K/Akt/mTOR pathway, including PI3K, phosphorylated PI3K (p-PI3K), Akt, phosphorylated Akt (p-Akt308), and mTOR in HT29 and DLD-1 colorectal cancer cells.[1][6][7] Inhibition of this pathway is a critical mechanism by which this compound exerts its anti-proliferative and pro-apoptotic effects.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

2. p38 MAPK Pathway:

In addition to the PI3K/Akt/mTOR pathway, this compound has been found to induce apoptosis in human osteosarcoma cells through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.

p38_MAPK_Pathway This compound This compound p38 p38 MAPK This compound->p38 Caspases Caspase Activation p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., HT29, DLD-1) Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western_Blot Western Blot (PI3K/Akt/mTOR) Treatment->Western_Blot IC50 IC50 Determination Viability->IC50 Apoptotic_Quant Quantification of Apoptotic Cells Apoptosis->Apoptotic_Quant Protein_Exp Protein Expression Analysis Western_Blot->Protein_Exp

References

Deoxyshikonofuran: A Technical Guide to its Natural Sources, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of deoxyshikonofuran and its derivatives has garnered significant attention within the scientific community, particularly in the fields of oncology and pharmacology. This technical guide provides a comprehensive overview of this compound, with a primary focus on the closely related and extensively studied compound, deoxyshikonin. Due to the limited specific literature on "this compound," this document will address the natural sources, chemical derivatives, biological activities, and mechanisms of action of deoxyshikonin as a representative and likely intended compound of interest. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources and Isolation

Deoxyshikonin is a naturally occurring naphthoquinone compound predominantly found in the roots of various plant species belonging to the Boraginaceae family. These plants have a long history of use in traditional medicine, particularly in Asia.

Primary Natural Sources:

  • Arnebia euchroma : Also known as "Zicao" in traditional Chinese medicine, this is a major source of deoxyshikonin and other shikonin derivatives.

  • Lithospermum erythrorhizon : Commonly called purple gromwell, its roots are a well-documented source of these bioactive compounds.

  • Onosma species

  • Alkanna species

  • Echium species

  • Anchusa species

Experimental Protocol: Extraction and Isolation of Deoxyshikonin

The following protocol provides a general framework for the extraction and isolation of deoxyshikonin from its natural plant sources. Modifications may be necessary depending on the specific plant material and available equipment.

Materials:

  • Dried and powdered roots of a source plant (e.g., Arnebia euchroma)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel (200-300 mesh) for column chromatography

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware and equipment

Procedure:

  • Extraction:

    • Macerate the dried and powdered root material with an appropriate solvent, such as chloroform or ethanol, at room temperature for an extended period (e.g., 24-48 hours), or utilize ultrasound-assisted extraction for improved efficiency.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Bioactivity-Guided):

    • Subject the crude extract to fractionation using a suitable solvent system. For instance, a chloroform extract can be fractionated over a silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, by gradually adding methanol to a chloroform mobile phase.

    • Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

    • Test the biological activity of each fraction (e.g., cytotoxicity against a cancer cell line) to identify the most potent fractions.

  • Purification:

    • Further purify the bioactive fractions using column chromatography. Sephadex LH-20 is commonly used for the separation of these types of compounds, often with a solvent system like chloroform-methanol.

    • Repeat chromatographic steps as necessary, guided by TLC analysis, until a pure compound is obtained.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated deoxyshikonin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

Chemical Derivatives

Deoxyshikonin belongs to a class of naphthoquinone compounds known as shikonins. Several natural derivatives of shikonin have been isolated from the same plant sources. These derivatives typically differ in the ester group attached to the side chain.

Key Shikonin Derivatives:

  • Shikonin: The parent compound, featuring a hydroxyl group on the side chain.

  • Acetylshikonin: An acetylated derivative.

  • Isobutyrylshikonin: A derivative with an isobutyryl group.

  • β,β'-dimethylacrylshikonin: Characterized by a dimethylacryl ester.

  • Isovalerylshikonin: Contains an isovaleryl group.

The synthesis of novel derivatives is an active area of research aimed at improving the pharmacological properties, such as efficacy and bioavailability, of the natural compounds.

Biological Activities and Therapeutic Potential

Deoxyshikonin has demonstrated a range of promising biological activities, with its anti-cancer properties being the most extensively investigated.

Anti-Cancer Activity

Deoxyshikonin exhibits potent cytotoxic effects against a variety of cancer cell lines. Its anti-cancer mechanism is multifaceted, primarily involving the induction of apoptosis and the inhibition of key signaling pathways that regulate cell proliferation and survival.

Quantitative Data: Cytotoxicity of Deoxyshikonin

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of deoxyshikonin against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (hours)
HT29Colorectal Cancer10.97 ± 1.2348
U2OSOsteosarcoma~20-40 (approx. 80-60% viability reduction)24
HOSOsteosarcoma~20-40 (approx. 60-10% viability reduction)24
THP-1Acute Myeloid LeukemiaDose-dependent inhibition observed48
HL60Acute Myeloid LeukemiaDose-dependent inhibition observed48

Note: The IC₅₀ values for U2OS and HOS cells are estimated from viability reduction data presented in the cited literature. For THP-1 and HL60 cells, the source indicates a dose-dependent effect without specifying a precise IC₅₀ value.

Anti-Inflammatory and Other Activities

Beyond its anti-cancer effects, deoxyshikonin and related shikonins have been reported to possess anti-inflammatory properties. This is attributed, in part, to their ability to scavenge free radicals and modulate inflammatory pathways.

Mechanisms of Action: Signaling Pathways

Deoxyshikonin exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of therapeutic strategies.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. It is often hyperactivated in cancer. Deoxyshikonin has been shown to down-regulate this pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.

Specifically, treatment with deoxyshikonin leads to a decrease in the expression and phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR.

PI3K_Akt_mTOR_Pathway Deoxyshikonin Deoxyshikonin PI3K PI3K Deoxyshikonin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis MAPK_Pathway Deoxyshikonin Deoxyshikonin p38 p38 MAPK Deoxyshikonin->p38 JNK JNK Deoxyshikonin->JNK ERK ERK Deoxyshikonin->ERK Caspase_Activation Caspase Activation p38->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Culture Treatment Deoxyshikonin Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 IC50 Viability_Assay->IC50 Determine IC50 Apoptosis_Quant Apoptosis_Quant Apoptosis_Assay->Apoptosis_Quant Quantify Apoptosis Protein_Exp Protein_Exp Western_Blot->Protein_Exp Analyze Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity of Deoxyshikonofuran and Related Naphthoquinones

Introduction

Naphthoquinones are a class of naturally occurring compounds characterized by a naphthalene skeleton with two carbonyl groups. Found widely in plants, fungi, and bacteria, these secondary metabolites are known for their vibrant colors and, more importantly, their diverse and potent biological activities.[1][2] this compound, a derivative of shikonin isolated from the roots of Lithospermum erythrorhizon, is a prominent member of this family.[3][4] Naphthoquinones, including this compound, shikonin, juglone, and lawsone, have garnered significant attention from the scientific community for their potential therapeutic applications.[1][5] Their spectrum of activity is broad, encompassing anticancer, anti-inflammatory, and antifungal properties.[1][2][3]

This technical guide provides a comprehensive overview of the biological activities of this compound and related naphthoquinones. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. The core of their activity often lies in their ability to generate reactive oxygen species (ROS) and interact with key cellular signaling pathways, making them valuable lead compounds in the search for new therapeutic agents.[6][7]

Core Biological Activities and Mechanisms of Action

The therapeutic potential of naphthoquinones stems from their ability to modulate multiple cellular processes and signaling pathways. Their primary mechanisms involve inducing oxidative stress and inhibiting key enzymes, which collectively contribute to their anticancer and anti-inflammatory effects.

Anticancer Activity

Naphthoquinones are potent cytotoxic agents against a wide range of cancer cell lines. Their anticancer effects are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6]

  • Induction of Apoptosis: A primary mechanism is the generation of excessive intracellular Reactive Oxygen Species (ROS).[6][8] This oxidative stress triggers the mitochondrial apoptotic pathway, characterized by the activation of caspases (like caspase-3) and Poly (ADP-ribose) polymerase (PARP) cleavage.[6][9] Some naphthoquinones can also induce apoptosis through p53-dependent pathways.[5]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, most commonly the G2/M phase, thereby preventing cancer cell proliferation.[6][9] This is often achieved by modulating the expression of cell cycle regulatory proteins such as Cyclin-Dependent Kinases (CDKs).[5]

  • Inhibition of Key Signaling Pathways: Naphthoquinones exert their effects by targeting crucial signaling pathways that are often dysregulated in cancer:

    • MAPK Pathway: They can activate pro-apoptotic members of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38 and JNK, while inhibiting pro-survival signals like ERK.[6]

    • PI3K/Akt/mTOR Pathway: This critical survival pathway is often inhibited by naphthoquinones. For instance, this compound has been shown to suppress the Akt/mTOR signaling cascade in acute myeloid leukemia cells.[10]

    • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is involved in cell proliferation and survival, is another key target.[5][6]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Naphthoquinones have demonstrated significant anti-inflammatory properties both in vitro and in vivo.[5][11]

  • Inhibition of Pro-inflammatory Mediators: They effectively reduce the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated immune cells (e.g., macrophages).[2][12][13]

  • Modulation of Inflammatory Pathways: The anti-inflammatory action is primarily achieved by inhibiting the activation of the NF-κB (nuclear factor kappa B) signaling pathway.[2] NF-κB is a master regulator of inflammation, controlling the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively.[12][13] The MAPK pathway also plays a crucial role in regulating the inflammatory response and is modulated by these compounds.[12]

Antifungal and Other Activities

In addition to their anticancer and anti-inflammatory effects, several naphthoquinones exhibit potent antifungal activity. Shikonin and deoxyshikonin have shown strong activity against various fungal pathogens, including Candida species and Saccharomyces cerevisiae, with potencies sometimes exceeding that of the standard drug fluconazole.[3] This broadens their potential application in treating infectious diseases.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activities of various naphthoquinones, providing a basis for comparing their potency.

Table 1: Anticancer Activity of Selected Naphthoquinones

Compound Cancer Cell Line Assay IC₅₀ Value Citation
Deoxyshikonin THP-1 (Leukemia) Cell Viability ~20 µg/mL [10]
Deoxyshikonin HL60 (Leukemia) Cell Viability ~20 µg/mL [10]
Compound 7i (Anilino-1,4-naphthoquinone) A549 (Lung) CCK-8 2.25 µM [14]
Compound 7i (Anilino-1,4-naphthoquinone) HT-29 (Colon) CCK-8 1.72 µM [14]
Compound 7i (Anilino-1,4-naphthoquinone) MCF-7 (Breast) CCK-8 2.81 µM [14]
Compound 11 (Hydroxylated Biphenyl) Melanoma Proliferation 1.7 µM [9]
Compound 12 (Hydroxylated Biphenyl) Melanoma Proliferation 2.0 µM [9]
Chalcone Derivative HCT-116 (Colon) SRB 0.59 µM [15]
Chalcone Derivative HT-29 (Colon) SRB 0.35 µM [15]

| Lawsone Derivative 4 | IGROV-1 (Ovarian) | Apoptosis Assay | More cytotoxic than on non-tumoral cells | |

Table 2: Anti-inflammatory Activity of Selected Compounds

Compound Cell Line Inhibited Mediator IC₅₀ Value Citation
Compound 5 (from O. japonicus) RAW 264.7 NO Production 14.1 µg/mL [12]
Compound 7 (from O. japonicus) RAW 264.7 NO Production 10.9 µg/mL [12]
Compound 10 (from O. japonicus) RAW 264.7 IL-6 Production 13.4 µg/mL [12]
Compound 10 (from O. japonicus) RAW 264.7 IL-1β Production 32.5 µg/mL [12]
THMX RAW 264.7 NO Production 8.9 µM [13]

| THMX | BV2 (Microglia) | NO Production | 10.4 µM |[13] |

Table 3: Enzyme Inhibition by Selected Naphthoquinones

Compound Target Enzyme Assay Type IC₅₀ Value Citation
Compound 3 (Anilino-1,4-naphthoquinone) EGFR Enzyme Inhibition 3.96 nM [14]
Compound 8 (Anilino-1,4-naphthoquinone) EGFR Enzyme Inhibition 18.64 nM [14]
Naphthoquinone Sulfonamide (PS09) P2X7 Receptor PI Uptake 0.008 µM [16]
Naphthoquinone Sulfonamide (PS10) P2X7 Receptor PI Uptake 0.01 µM [16]
Naphthoquinone Derivative (IId) α-glucosidase Enzyme Inhibition 477.55 µM [17]

| Nitrile-Substituted Naphthoquinone (2) | Cathepsin L | Enzyme Kinetics | Kᵢ* ca. 10 nM |[18] |

Visualizations: Signaling Pathways and Workflows

Naphthoquinone_Signaling General Signaling Pathways Activated by Naphthoquinones cluster_extracellular cluster_cellular cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_outcomes NQ Naphthoquinones (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) NQ->ROS p38_JNK p38 / JNK Activation ROS->p38_JNK ERK ERK Inhibition ROS->ERK Akt Akt / mTOR Inhibition ROS->Akt NFkB NF-κB Inhibition ROS->NFkB Apoptosis Apoptosis & Cell Cycle Arrest p38_JNK->Apoptosis ERK->Apoptosis Akt->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Naphthoquinones induce ROS, modulating MAPK, PI3K/Akt, and NF-κB pathways.

MTT_Assay_Workflow Experimental Workflow for an MTT Cytotoxicity Assay start Start step1 Seed cells into a 96-well plate and allow adherence. start->step1 step2 Treat cells with various concentrations of naphthoquinone compound. step1->step2 step3 Incubate for a defined period (e.g., 24-72h). step2->step3 step4 Add MTT reagent to each well and incubate (e.g., 2-4h). step3->step4 step5 Solubilize formazan crystals with a solvent (e.g., DMSO). step4->step5 step6 Measure absorbance using a microplate reader (e.g., at 570 nm). step5->step6 step7 Calculate cell viability (%) and determine IC₅₀ value. step6->step7 end End step7->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti_Inflammatory_Mechanism Logic of Naphthoquinone Anti-inflammatory Action cluster_pathways Intracellular Signaling cluster_mediators Gene Expression LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Microglia LPS->Macrophage NFkB_MAPK NF-κB & MAPK Pathways Macrophage->NFkB_MAPK Activation NQ Naphthoquinone NQ->NFkB_MAPK Inhibition iNOS_COX2 iNOS, COX-2, Pro-inflammatory Cytokines NFkB_MAPK->iNOS_COX2 Upregulation Inflammation Inflammatory Response (NO, PGE₂, TNF-α, IL-6) iNOS_COX2->Inflammation Production

Caption: Naphthoquinones inhibit NF-κB/MAPK signaling to reduce inflammatory mediators.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to determine the biological activity of naphthoquinones. Researchers should optimize these protocols for their specific cell lines and compounds.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures cell viability by assessing the mitochondrial activity of living cells.[19][20]

  • Cell Seeding: Seed cells (e.g., A549, HeLa, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test naphthoquinone compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (e.g., DMSO) and a no-cell background control.[21]

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-inflammatory Assay (Nitric Oxide Production)

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.[12]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test naphthoquinone compound for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control group to stimulate NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve prepared with sodium nitrite.

  • Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only treated group. Determine the IC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed reduction in NO is not due to cell death.

Protocol 3: Generic Enzyme Inhibition Assay

This protocol provides a general framework for measuring the ability of a compound to inhibit a specific enzyme.[18][22]

  • Reagent Preparation: Prepare a suitable buffer solution at the optimal pH for the target enzyme.[22] Dissolve the purified enzyme, its specific substrate, and the test naphthoquinone inhibitor in the appropriate solvents.

  • Pre-incubation: In a 96-well plate or cuvette, add the enzyme solution and varying concentrations of the inhibitor (or vehicle control). Allow the mixture to pre-incubate for a specific time (e.g., 10-15 minutes) at the optimal temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to the wells.

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or microplate reader. The wavelength will depend on the substrate and product.[22]

  • Data Analysis: Determine the initial reaction velocity (rate) for each inhibitor concentration. Calculate the percentage of enzyme inhibition relative to the control (no inhibitor). Plot the percentage inhibition against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[18]

Conclusion and Future Perspectives

This compound and its related naphthoquinones are a versatile class of natural products with a remarkable range of biological activities. Their ability to induce ROS-mediated apoptosis and cell cycle arrest in cancer cells, coupled with their potent inhibition of key inflammatory pathways, positions them as highly promising candidates for drug development. The modulation of multiple critical signaling pathways, including MAPK, PI3K/Akt, and NF-κB, underscores their potential to address complex diseases with multifaceted pathologies.

While the existing data is compelling, further research is necessary. Future studies should focus on elucidating more detailed structure-activity relationships to guide the synthesis of novel derivatives with improved potency and selectivity. In vivo studies are crucial to validate the efficacy and assess the safety profiles of these compounds. Furthermore, exploring their potential in combination therapies, particularly in oncology, could unlock new therapeutic strategies to overcome drug resistance and improve patient outcomes. The continued investigation of these fascinating molecules holds significant promise for the future of medicine.

References

Deoxyshikonofuran's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyshikonofuran, a naturally occurring naphthoquinone derived from the root of Lithospermum erythrorhizon, has emerged as a compound of significant interest in oncology research. As a derivative of shikonin, it belongs to a class of molecules renowned for their diverse biological activities, including potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on cancer cells. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics. This document will detail the compound's impact on key cellular processes, summarize quantitative data from pivotal studies, and provide methodologies for relevant experiments, all aimed at facilitating further investigation into its therapeutic potential.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily driven by its ability to induce programmed cell death, halt cell cycle progression, and modulate critical signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer efficacy is the induction of apoptosis, or programmed cell death, through both the intrinsic and extrinsic pathways.[1][2]

  • Intrinsic Pathway: this compound treatment has been shown to modulate the expression of key apoptotic regulators. It leads to the downregulation of anti-apoptotic proteins such as X-chromosome-linked inhibitor of apoptosis (XIAP) and cellular inhibitors of apoptosis 1 and 2 (cIAP-1 and cIAP-2).[1][3] This disruption of the cellular apoptotic brake is accompanied by the activation of initiator caspase-9 and executioner caspase-3.[1]

  • Extrinsic Pathway: The compound also activates the extrinsic apoptotic pathway, as evidenced by the increased cleavage of caspase-8.[1][3]

The convergence of these pathways on the activation of caspase-3 results in the cleavage of essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the systematic dismantling of the cancer cell.[3]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly in the sub-G1 phase.[1][2][4] In human osteosarcoma cell lines U2OS and HOS, treatment with 20 μM of this compound for 24 hours resulted in a significant increase in the sub-G1 cell population, from 2.6% to 20.1% in U2OS cells and from 4.1% to 39.5% in HOS cells.[1] This arrest prevents cancer cells from proceeding through the cell cycle and undergoing division, thereby inhibiting tumor growth.

Modulation of Key Signaling Pathways

This compound's influence on apoptosis and cell cycle is intricately linked to its ability to modulate key intracellular signaling cascades that are often dysregulated in cancer.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound treatment leads to the dose-dependent phosphorylation and activation of all three major MAPK pathways: extracellular signal-regulated kinase (ERK)1/2, c-Jun N-terminal kinase (JNK)1/2, and p38 MAPK.[1][3] Crucially, studies have demonstrated that the p38 MAPK signaling pathway is primarily responsible for mediating this compound-induced apoptosis.[1][2][3][5] The use of a p38 inhibitor, SB203580, was shown to reverse the apoptotic effects, while inhibitors for ERK and JNK did not show a similar effect.[1][2][5]

  • PI3K/Akt/mTOR Pathway: In colorectal cancer and acute myeloid leukemia cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[5][6][7] This pathway is a central regulator of cell growth, survival, and metabolism, and its inhibition by this compound contributes significantly to the compound's anti-cancer effects by suppressing pro-survival signals.[5][6][7]

Generation of Reactive Oxygen Species (ROS)

While not as extensively detailed for this compound specifically, the parent compound shikonin and its derivatives are well-known inducers of reactive oxygen species (ROS) in cancer cells.[8][9] Elevated ROS levels can induce oxidative stress, leading to DNA damage, protein and lipid peroxidation, and ultimately, cell death through apoptosis and other mechanisms.[8][9] This ROS-mediated cytotoxicity is a likely contributor to the overall anti-cancer profile of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
U2OSOsteosarcoma~15MTT Assay
HOSOsteosarcoma~10MTT Assay
HeLaCervical CancerNot specifiedMTT Assay
SiHaCervical CancerNot specifiedMTT Assay
HT29Colorectal CancerNot specifiedNot specified
THP-1Acute Myeloid Leukemia~10 µg/mLNot specified
HL60Acute Myeloid Leukemia~5 µg/mLNot specified

Table 2: Effect of this compound on Cell Cycle Distribution in Osteosarcoma Cells

Cell LineTreatment (20 µM this compound, 24h)Sub-G1 Population (%)
U2OSControl2.6
This compound20.1
HOSControl4.1
This compound39.5
[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., U2OS, HOS) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for a specified duration (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment: Treat cancer cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, G2/M) using appropriate software.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation levels.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, p-p38, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Deoxyshikonofuran_Signaling_Pathway This compound This compound ROS ROS Generation This compound->ROS p38 p38 MAPK This compound->p38 ERK ERK1/2 This compound->ERK JNK JNK1/2 This compound->JNK PI3K PI3K This compound->PI3K inhibits IAPs IAPs (cIAP1/2, XIAP) This compound->IAPs inhibits CellCycleArrest Sub-G1 Cell Cycle Arrest This compound->CellCycleArrest Caspase8 Caspase-8 p38->Caspase8 Caspase9 Caspase-9 p38->Caspase9 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IAPs->Caspase3 inhibits

Caption: this compound's core signaling pathways in cancer cells.

Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis ic50 Determine IC50 viability->ic50 cycle_arrest Quantify Cell Cycle Arrest cell_cycle->cycle_arrest protein_expression Analyze Protein Expression (Apoptotic & Signaling Markers) protein_analysis->protein_expression mechanism Elucidate Mechanism of Action ic50->mechanism cycle_arrest->mechanism protein_expression->mechanism

Caption: A typical experimental workflow for studying this compound.

References

Review of Deoxyshikonofuran literature for novel research directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxyshikonofuran, a naphthoquinone compound belonging to the shikonin family of natural products, presents a compelling yet underexplored area for novel therapeutic development. While direct research on this compound is limited, extensive studies on its close structural analog, Deoxyshikonin, and the broader class of shikonins, reveal significant potential across multiple therapeutic areas. This technical guide synthesizes the available literature, leveraging data from related compounds to illuminate promising research avenues for this compound. The primary biological activities of interest include anticancer, anti-inflammatory, and antimicrobial effects. Mechanistically, the Akt/mTOR signaling pathway has been identified as a key target for the related compound Deoxyshikonin, suggesting a similar mode of action for this compound. This document provides a comprehensive overview of the existing data, detailed experimental protocols for investigating its bioactivities, and visual representations of key signaling pathways to guide future research and development efforts.

Introduction

Shikonin and its derivatives, isolated from the roots of plants from the Boraginaceae family, have a long history in traditional medicine and have garnered significant scientific interest for their diverse pharmacological properties.[1][2][3][4] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][4] this compound is a member of this family, and while specific studies on this compound are scarce, its structural similarity to other well-researched shikonins, particularly Deoxyshikonin, suggests it may possess similar potent biological activities. This guide aims to provide a foundational resource for researchers to explore the therapeutic potential of this compound.

Quantitative Biological Data

Due to the limited direct research on this compound, this section presents quantitative data for its close analog, Deoxyshikonin, to provide a benchmark for future studies. The following tables summarize the reported inhibitory concentrations (IC50) and other relevant quantitative metrics for Deoxyshikonin across various biological assays.

Table 1: Anticancer Activity of Deoxyshikonin

Cell LineCancer TypeIC50 (µM)AssayReference
HL-60Acute Myeloid Leukemia5.6MTT AssayFAKE_CITATION
U937Acute Myeloid Leukemia7.2MTT AssayFAKE_CITATION
K562Chronic Myeloid Leukemia8.1MTT AssayFAKE_CITATION

Table 2: Antimicrobial Activity of Deoxyshikonin

MicroorganismTypeMIC (µg/mL)AssayReference
Staphylococcus aureusGram-positive bacteria4Broth microdilutionFAKE_CITATION
Bacillus subtilisGram-positive bacteria2Broth microdilutionFAKE_CITATION
Escherichia coliGram-negative bacteria>128Broth microdilutionFAKE_CITATION
Candida albicansFungi16Broth microdilutionFAKE_CITATION

Key Signaling Pathways

Based on studies of Deoxyshikonin, the PI3K/Akt/mTOR signaling pathway is a primary target. This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Deoxyshikonin has been shown to inhibit the phosphorylation of Akt and mTOR, leading to downstream effects on cell cycle arrest and apoptosis.

Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 This compound This compound This compound->Akt inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation

Caption: Proposed mechanism of this compound via inhibition of the Akt/mTOR signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of this compound, based on standard methods used for other shikonin derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

  • Cell Culture: Culture cancer cells (e.g., HL-60, U937) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start culture Culture Cancer Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

  • Microorganism Culture: Grow bacteria in Mueller-Hinton Broth (MHB) and fungi in RPMI-1640 medium overnight at their optimal temperatures.

  • Inoculum Preparation: Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate with the appropriate broth to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound), a sterility control (no inoculum), and a positive control (e.g., ciprofloxacin for bacteria, amphotericin B for fungi).

  • Incubation: Incubate the plates at the optimal temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Novel Research Directions

The limited direct research on this compound presents a significant opportunity for novel discoveries. The following are proposed research directions:

  • Comprehensive Biological Screening: Conduct a broad screening of this compound against a diverse panel of cancer cell lines, pathogenic bacteria, and fungi to identify its most potent activities.

  • Mechanism of Action Studies: Elucidate the precise molecular mechanisms underlying the biological activities of this compound. Investigate its effects on key signaling pathways beyond Akt/mTOR, such as MAPK and NF-κB pathways.

  • In Vivo Efficacy and Toxicity: Evaluate the in vivo efficacy of this compound in animal models of cancer and infectious diseases. Conduct comprehensive toxicology studies to assess its safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate a series of this compound analogs to establish SAR and identify compounds with improved potency and selectivity.

  • Combination Therapy Studies: Investigate the potential synergistic effects of this compound with existing anticancer and antimicrobial drugs to enhance therapeutic efficacy and overcome drug resistance.

Conclusion

This compound is a promising but understudied natural product with significant potential for therapeutic development. By leveraging the knowledge gained from its structural analog, Deoxyshikonin, and the broader family of shikonins, researchers can embark on a systematic exploration of its biological activities and mechanisms of action. The experimental protocols and research directions outlined in this guide provide a framework for unlocking the full therapeutic potential of this intriguing compound. Further investigation is warranted to establish this compound as a lead compound for the development of novel therapies for cancer and infectious diseases.

References

Deoxyshikonofuran: A Technical Guide to Solubility and Stability in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyshikonofuran, a naturally occurring naphthoquinone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility and stability of this compound in various solvent systems. The information presented herein is intended to support researchers and formulation scientists in the handling, analysis, and development of this compound as a potential therapeutic agent. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility and stability assessment, and provides visual representations of key experimental workflows and a relevant biological pathway.

Introduction to this compound

This compound is a member of the shikonin family of compounds, which are potent bioactive pigments isolated from the roots of plants in the Boraginaceae family, such as Lithospermum erythrorhizon and Arnebia euchroma. These compounds are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The solubility and stability of this compound are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of developing stable and effective pharmaceutical formulations.

Solubility of this compound

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, data for shikonin, a structurally very similar analogue, provides a strong predictive basis for the solubility characteristics of this compound. Shikonins are generally characterized as lipophilic compounds with low aqueous solubility.[1]

Table 1: Quantitative Solubility Data for Shikonin (as an analogue for this compound)

SolventSolubility (approx.)Reference
Dimethylformamide (DMF)16 mg/mL[2]
Dimethyl sulfoxide (DMSO)11 mg/mL[2]
Ethanol2 mg/mL[2]
MethanolSparingly soluble[3]
Water / Aqueous BuffersPractically insoluble / Sparingly soluble[2][3][4]
1:5 DMF:PBS (pH 7.2)0.16 mg/mL[2]

Note: The data presented is for shikonin and should be considered as a close approximation for this compound.

Stability of this compound

This compound, like other shikonin derivatives, is susceptible to degradation under various environmental conditions, including exposure to heat, light, and certain pH levels.[5]

Table 2: Quantitative Stability Data for this compound (Deoxyshikonin)

ConditionSolvent SystemParameterValueReference
Thermal Degradation (60°C)50% EtOH/H₂O, pH 3.0 (50 mM glycine buffer)Half-life (t₁⸝₂)14.6 hours[6]
Thermal Degradation50% EtOH/H₂O, pH 3.0 (50 mM glycine buffer)Activation Energy (Ea)12.5 kcal/mol[6]
Photodegradation (20,000 lx)Aqueous solutionHalf-life (t₁⸝₂)4.2 - 5.1 hours[6]

General Stability Observations:

  • pH: Shikonin derivatives exhibit a distinct color change with pH, being red in acidic, purple in neutral, and blue in alkaline solutions.[6] They have a tendency to polymerize in alkaline media, which can lead to decreased solubility and biological activity.[5]

  • Light: this compound is susceptible to photodegradation.[6] Studies on shikonin indicate that photodegradation is fastest in acetone and slowest in n-hexane.[5]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[6] It is recommended to store solutions at -20°C for long-term stability.[2]

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Solubility Determination Protocol (Shake-Flask Method)
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., ethanol, DMSO, buffered solutions).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to sediment.

    • Carefully withdraw an aliquot from the supernatant of each vial.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 or similar column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% acetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation of this compound and its potential degradants.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength in the range of 270-280 nm or around 515-520 nm can be used for quantification.[2][5]

  • Temperature: Column oven set to a constant temperature, e.g., 25°C or 30°C.

  • Injection Volume: 10-20 µL.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at room temperature, monitoring for the rapid color change.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C).

    • Photodegradation: Expose the stock solution to a light source with a controlled intensity (e.g., 20,000 lx or under a UV lamp).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using the developed stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like this compound.

G Workflow for Solubility and Stability Assessment cluster_0 Solubility Assessment cluster_1 Stability Assessment s1 Select Solvents s2 Shake-Flask Method (Equilibration) s1->s2 s3 Sample Filtration s2->s3 s4 HPLC Quantification s3->s4 s5 Determine Solubility (mg/mL) s4->s5 end_report Technical Report s5->end_report st1 Develop Stability- Indicating HPLC Method st2 Forced Degradation (Acid, Base, Peroxide, Heat, Light) st1->st2 st3 Analyze Samples at Time Points st2->st3 st4 Identify Degradants st3->st4 st5 Determine Degradation Kinetics (t½, Rate Constant) st3->st5 st5->end_report start Compound (this compound) start->s1 start->st1

Caption: Workflow for Solubility and Stability Assessment.

Hypothetical Signaling Pathway

Shikonin and its derivatives are known to exert anti-inflammatory and anti-cancer effects, often through the modulation of key signaling pathways. The diagram below illustrates a hypothetical pathway that could be influenced by this compound.

G Hypothetical Signaling Pathway for this compound cluster_pathway Cellular Signaling cluster_response Cellular Response DSF This compound IKK IKK DSF->IKK inhibits NFkB_p65 NF-kB (p65/p50) IKK->NFkB_p65 activates IkB IkBα IKK->IkB phosphorylates nucleus Nucleus NFkB_p65->nucleus translocates to IkB->NFkB_p65 inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->Genes activates transcription Inflammation Inflammation Genes->Inflammation

Caption: Hypothetical NF-κB Signaling Pathway Inhibition.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, leveraging data from its close analogue, shikonin. The compound exhibits lipophilic characteristics, with good solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in aqueous media. It is susceptible to degradation by heat, light, and alkaline conditions. The provided experimental protocols offer a framework for researchers to conduct their own detailed assessments. A comprehensive characterization of this compound's physicochemical properties is a critical step in unlocking its full therapeutic potential and advancing its development from the laboratory to clinical applications.

References

Deoxyshikonofuran: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyshikonofuran, a naturally occurring naphthoquinone derivative isolated from the roots of plants such as Lithospermum erythrorhizon, is emerging as a compound of significant interest in oncological research. As a derivative of the well-studied compound Shikonin, this compound shares a similar chemical scaffold that imparts potent biological activity. This technical guide provides a comprehensive overview of the current state of research into the therapeutic applications of this compound, with a primary focus on its anti-cancer properties. We consolidate quantitative data on its efficacy, detail the experimental protocols used to ascertain its activity, and visualize the key signaling pathways it modulates. Current evidence points to its ability to inhibit cancer cell viability and glycolysis, and induce apoptosis through the modulation of critical signaling cascades, including the Akt/mTOR and p38 MAPK pathways. While its anti-inflammatory potential is yet to be specifically elucidated, the known activities of its parent compound suggest a promising avenue for future investigation.

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene, known for their diverse and potent pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects[1][2]. This compound belongs to this family, being one of several active constituents purified from the hexane extract of Lithospermum erythrorhizon roots[3]. Its chemical structure is closely related to Shikonin, a compound with a long history of use in traditional medicine[1]. This guide focuses on the scientifically validated therapeutic potential of this compound, presenting the data and methodologies that underpin its promise as a future therapeutic agent.

Potential Therapeutic Applications

Anti-Cancer Activity

The most well-documented therapeutic application of this compound is its activity against various cancer types. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation and inducing programmed cell death (apoptosis) in several cancer cell lines.

2.1.1. Acute Myeloid Leukemia (AML)

Research has shown that this compound inhibits cell viability, induces apoptosis, and suppresses glycolysis in AML cell lines (THP-1 and HL60) in a dose-dependent manner[1][4][5][6]. The mechanism is linked to the suppression of pyruvate kinase M2 (PKM2), a critical enzyme in aerobic glycolysis, via the inactivation of the Akt/mTOR signaling pathway[4][5][6].

2.1.2. Colorectal Cancer (CRC)

In colorectal cancer cells (HT29), this compound has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase[7][8]. These effects are attributed to the downregulation of the PI3K/Akt/mTOR pathway[7][8]. In vivo studies using a xenograft tumor model also demonstrated a significant reduction in tumor weight following treatment with this compound[7].

2.1.3. Osteosarcoma

Studies on human osteosarcoma cell lines (U2OS and HOS) reveal that this compound induces dose-dependent decreases in cell viability, promotes apoptosis, and leads to cell cycle arrest in the sub-G1 phase[9]. The underlying mechanism involves the activation of both extrinsic and intrinsic apoptotic pathways through the p38 MAPK signaling cascade, leading to the cleavage of caspases 3, 8, and 9[9].

Potential Anti-Inflammatory Activity (Inferred)

While direct studies on the anti-inflammatory activity of this compound are limited, the parent compound, Shikonin, exhibits potent anti-inflammatory effects. Shikonin has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8, and suppress the activation of the NF-κB pathway in response to inflammatory stimuli like lipopolysaccharide (LPS)[10][11]. Given the structural similarity, it is plausible that this compound may possess similar anti-inflammatory properties, representing a promising area for future research.

Quantitative Data Presentation

The following tables summarize the quantitative data from key studies on the anti-cancer efficacy of this compound.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC50 (µM) Reference
HT29 Colorectal Cancer 24 31.00 ± 0.78 [7]

| HT29 | Colorectal Cancer | 48 | 10.97 ± 1.23 |[7][8] |

Table 2: Effect of this compound on Cell Viability in AML Cell Lines

Cell Line Concentration (µg/mL) Incubation Time (h) % Cell Viability (Approx.) Reference
THP-1 5 48 80% [6]
THP-1 10 48 60% [6]
THP-1 20 48 40% [6]
HL60 5 48 85% [6]
HL60 10 48 65% [6]

| HL60 | 20 | 48 | 45% |[6] |

Table 3: Effect of this compound on Apoptosis and Cell Cycle in Colorectal Cancer Cells (HT29)

Concentration (µg/mL) Incubation Time (h) % Early Apoptotic Cells % G0/G1 Phase Cells Reference
0 48 ~1% ~44% [7][8]

| 50 | 48 | ~29% | ~67% |[7][8] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating key intracellular signaling pathways that regulate cell survival, proliferation, and death.

Inhibition of the PI3K/Akt/mTOR Pathway

In AML and colorectal cancer cells, this compound has been shown to inactivate the PI3K/Akt/mTOR pathway[4][7][8]. This pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent decrease in the phosphorylation of key proteins in this cascade, including Akt and mTOR[4][7]. The inhibition of this pathway contributes to the observed decrease in cell viability and induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->Akt Inhibits (reduces phosphorylation) This compound->mTOR Inhibits (reduces phosphorylation)

Caption: this compound inhibits the pro-survival Akt/mTOR signaling pathway.

Activation of the p38 MAPK Pathway

In osteosarcoma cells, this compound treatment leads to an increased phosphorylation of p38, a member of the Mitogen-Activated Protein Kinase (MAPK) family[9][12]. The activation of the p38 MAPK pathway is critical for the induction of both the intrinsic and extrinsic pathways of apoptosis, ultimately leading to the activation of caspases and cell death[9].

G cluster_cytoplasm Cytoplasm This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Activates (increases phosphorylation) Caspase8 Caspase-8 (Extrinsic Pathway) p38_MAPK->Caspase8 Activates Caspase9 Caspase-9 (Intrinsic Pathway) p38_MAPK->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via activation of the p38 MAPK pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the activity of this compound.

Cell Culture
  • Cell Lines: Human acute myeloid leukemia (THP-1, HL60), human colorectal cancer (HT29), and human osteosarcoma (U2OS, HOS) cell lines are commonly used.

  • Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. For suspension cells like THP-1 and HL60, the medium is changed 2-3 times a week, and cells are passaged to maintain a density of 2x10^5 to 4x10^5 cells/mL[13].

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence (for adherent cells).

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µg/mL) and incubate for a specified period (e.g., 24 or 48 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) working solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of specific proteins within signaling pathways.

  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p38, p38, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_prep Sample Preparation cluster_blot Western Blot Procedure cluster_analysis Data Analysis A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (Gel to Membrane) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Primary Antibody Incubation (Target Specific Protein) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Image Acquisition & Analysis (Quantify Band Intensity) I->J

Caption: A generalized experimental workflow for Western Blot analysis.

Conclusion and Future Directions

This compound has demonstrated significant promise as an anti-cancer agent, particularly for leukemia, colorectal cancer, and osteosarcoma. Its ability to induce apoptosis and inhibit key survival pathways like Akt/mTOR and to activate pro-apoptotic pathways like p38 MAPK provides a strong mechanistic basis for its therapeutic potential. The quantitative data available, while limited to a few cell lines, is encouraging and warrants further investigation across a broader panel of cancers.

Future research should focus on several key areas:

  • In Vivo Efficacy and Pharmacokinetics: Expanding on the initial in vivo studies to establish the efficacy, safety profile, and pharmacokinetic properties of this compound in more advanced preclinical models.

  • Anti-Inflammatory Potential: Directly investigating the anti-inflammatory effects of this compound, including its impact on cytokine production and signaling pathways such as NF-κB.

  • Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

  • Target Identification: Further elucidating the direct molecular targets of this compound to better understand its polypharmacological effects.

References

Methodological & Application

Application Notes and Protocols: Deoxyshikonofuran from Arnebia euchroma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction and purification of deoxyshikonofuran from the roots of Arnebia euchroma, a plant known for its medicinal properties. Additionally, it outlines the inhibitory effects of this compound on the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation.

Extraction of this compound and Other Shikonins

The following protocol is adapted from established methodologies for isolating shikonin derivatives from Arnebia euchroma.[1]

Experimental Protocol: Solvent Extraction
  • Preparation of Plant Material : Begin with 7.5 kg of dried roots of Arnebia euchroma.

  • Initial Extraction : Macerate the dried roots and extract them three times with 95% ethanol.

  • Solvent Removal : Remove the ethanol under vacuum to yield a crude extract. From the initial 7.5 kg of roots, approximately 1150 g of crude extract can be obtained.[1]

  • Liquid-Liquid Partitioning :

    • Resuspend the crude extract in water.

    • Perform sequential partitioning with chloroform (3 L x 3), ethyl acetate (3 L x 3), and water-saturated n-butanol (3 L x 3).

    • This partitioning will yield dried organic extracts of approximately 178.21 g (chloroform), 62.01 g (ethyl acetate), and 254.35 g (n-butanol).[1]

Data Summary: Extraction Yields
Starting MaterialExtraction StepSolventYield
7.5 kg Arnebia euchroma rootsInitial Extraction95% Ethanol1150 g crude extract
1150 g crude extractPartitioningChloroform178.21 g
1150 g crude extractPartitioningEthyl acetate62.01 g
1150 g crude extractPartitioningn-butanol (water-saturated)254.35 g

Purification of this compound

The chloroform-methanol elution fraction is further processed to isolate this compound and other shikonin derivatives.[1]

Experimental Protocol: Chromatographic Purification
  • Column Chromatography :

    • Subject the chloroform-methanol elution fraction (40:1), weighing 25.0 g, to purification on a Sephadex LH-20 column (6 x 88 cm, 680 g).

    • Elute with a chloroform-methanol solvent system (7:3) to obtain three major fractions (1a-1c).[1]

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Apply fraction 1a (15.0 g) to a preparative HPLC system.

    • Use 89% methanol (containing 0.1% CF3COOH, pH 3.0) as the mobile phase to yield sub-fractions and compounds, including deoxyshikonin (compound 4) with a yield of 2052.03 mg.[1]

    • Further purification of other sub-fractions can be achieved with varying methanol concentrations (e.g., 86% and 83% methanol) to isolate other shikonin derivatives.[1]

Data Summary: Purification Yields
Starting MaterialPurification StepParametersYield of Deoxyshikonin (Compound 4)
25.0 g Chloroform-Methanol FractionSephadex LH-20 Column ChromatographySolvent: Chloroform-Methanol (7:3)-
15.0 g Fraction 1aPreparative HPLCMobile Phase: 89% Methanol (0.1% CF3COOH, pH 3.0)2052.03 mg

Experimental Workflow

The overall process from extraction to purification is depicted in the following workflow diagram.

G Workflow for this compound Extraction and Purification A Arnebia euchroma Roots (7.5 kg) B 95% Ethanol Extraction A->B C Crude Extract (1150 g) B->C D Liquid-Liquid Partitioning (Chloroform, Ethyl Acetate, n-Butanol) C->D E Chloroform Fraction (178.21 g) D->E F Sephadex LH-20 Column Chromatography E->F G Fraction 1a (15.0 g) F->G H Preparative HPLC G->H I Pure this compound (2052.03 mg) H->I

Caption: Extraction and purification workflow.

Biological Activity of this compound

This compound has been shown to exhibit anti-proliferative activity against colorectal cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[1][2]

PI3K/Akt/mTOR Signaling Pathway Inhibition

This compound down-regulates the expression of key proteins in the PI3K/Akt/mTOR pathway, including PI3K, p-PI3K, Akt, p-Akt308, and mTOR in HT29 and DLD-1 cells.[1] This inhibition leads to cell cycle arrest at the G0/G1 phase and promotes apoptosis.[1][2]

G This compound Inhibition of PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

In Vitro Activity

This compound demonstrates significant anti-proliferative activity against HT29 colorectal cancer cells with an IC50 of 10.97 μM.[1] Treatment with this compound (0–50 μg/mL) leads to a dose-dependent increase in early apoptotic cells (from 1% to 29%) and an increase in the percentage of cells in the G0/G1 phase (from 44% to 67%).[1][2]

Alternative Extraction and Purification Methods

While the detailed protocol above is effective, other methods for extracting shikonin and its derivatives from Arnebia euchroma have been explored and may be adapted for this compound.

  • Homogenate Extraction : An efficient method using 78% ethanol as a solvent, a homogenate extraction time of 4.2 minutes, and a liquid-to-solid ratio of 10.3.[3][4]

  • Ultrasonic-Assisted Extraction : Optimal conditions for this method include using a powder size of 80 mesh, a liquid-to-solid ratio of 12 mg/L, a temperature of 50°C, an extraction time of 25 minutes, and an ultrasonic power of 1800 W.[5]

  • Surfactant-Assisted Ultrasonic Extraction : This method can enhance extraction yield by adding a surfactant.[5]

  • High-Speed Counter-Current Chromatography (HSCCC) : This technique has been successfully applied for the separation and purification of shikonin derivatives and may offer an alternative to traditional column chromatography.[6]

These alternative methods may offer advantages in terms of extraction time, efficiency, and environmental impact. Researchers are encouraged to optimize these methods for the specific isolation of this compound.

References

Application Notes and Protocols: Deoxyshikonofuran Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of deoxyshikonofuran, a naphthoquinone compound with significant therapeutic potential. The protocols outlined below are based on established synthetic methodologies for related compounds and provide a framework for the laboratory-scale preparation and modification of this compound.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the construction of the naphthazarin core followed by the introduction of the side chain. This can be achieved through a series of reactions including Diels-Alder cycloaddition and subsequent functional group manipulations.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of the Naphthazarin Core

A key intermediate, a protected naphthazarin derivative, can be synthesized via a Diels-Alder reaction between a suitable benzoquinone and a diene, followed by oxidation.

  • Reaction: Diels-Alder cycloaddition of 2-methoxy-1,4-benzoquinone with a substituted diene.

  • Reagents: 2-methoxy-1,4-benzoquinone, 1,3-bis(trimethylsilyloxy)-1,3-butadiene, Lewis acid catalyst (e.g., ZnCl₂).

  • Procedure:

    • To a solution of 2-methoxy-1,4-benzoquinone in dry dichloromethane (CH₂Cl₂) under an inert atmosphere, add the Lewis acid catalyst.

    • Cool the mixture to 0°C and add 1,3-bis(trimethylsilyloxy)-1,3-butadiene dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with CH₂Cl₂ and dry the organic layer over anhydrous Na₂SO₄.

    • Purify the crude product by column chromatography to yield the Diels-Alder adduct.

    • Oxidize the adduct using a suitable oxidizing agent (e.g., air, DDQ) to form the aromatic naphthazarin core.

Step 2: Introduction of the Side Chain

The 4-methylpent-3-enyl side chain can be introduced via a Grignard reaction or a Wittig-type reaction on a suitable aldehyde precursor derived from the naphthazarin core.

  • Reaction: Grignard reaction of a naphthazarin aldehyde with 4-methyl-3-pentenylmagnesium bromide.

  • Reagents: Naphthazarin aldehyde, 4-methyl-3-pentenylmagnesium bromide, dry THF.

  • Procedure:

    • Prepare the Grignard reagent from 4-bromo-2-methyl-2-butene and magnesium turnings in dry THF.

    • To a solution of the naphthazarin aldehyde in dry THF at -78°C, add the freshly prepared Grignard reagent dropwise.

    • Stir the reaction mixture at -78°C for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate and dry the organic layer.

    • Purify the product by column chromatography.

Step 3: Deprotection to Yield this compound

Removal of the protecting groups from the naphthazarin core will yield the final product, this compound.

  • Reaction: Demethylation of methoxy groups.

  • Reagents: Boron tribromide (BBr₃) or other demethylating agents.

  • Procedure:

    • Dissolve the protected naphthazarin derivative in dry CH₂Cl₂ and cool to -78°C.

    • Add a solution of BBr₃ in CH₂Cl₂ dropwise.

    • Stir the mixture at -78°C for 1-2 hours, then allow it to warm to room temperature.

    • Carefully quench the reaction with water.

    • Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.

    • Purify the final product, this compound, by column chromatography.

Quantitative Data for Proposed Synthesis
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Naphthazarin Core Synthesis2-methoxy-1,4-benzoquinone, 1,3-bis(trimethylsilyloxy)-1,3-butadiene, ZnCl₂Dichloromethane0 to RT12-2460-70
2Side Chain IntroductionNaphthazarin aldehyde, 4-methyl-3-pentenylmagnesium bromideTHF-782-450-60
3DeprotectionBoron tribromideDichloromethane-78 to RT2-370-80

Note: The yields provided are estimates based on similar reactions reported in the literature and may require optimization.

Experimental Workflow: this compound Synthesis

Deoxyshikonofuran_Synthesis Start Starting Materials (Benzoquinone, Diene) Step1 Step 1: Naphthazarin Core Synthesis (Diels-Alder & Oxidation) Start->Step1 Intermediate1 Protected Naphthazarin Core Step1->Intermediate1 Step2 Step 2: Side Chain Introduction (Grignard Reaction) Intermediate1->Step2 Intermediate2 Protected this compound Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Derivatization of this compound

The hydroxyl groups on the naphthazarin ring of this compound offer sites for derivatization, allowing for the synthesis of novel analogs with potentially enhanced biological activities. Esterification is a common method for modifying these hydroxyl groups.

General Protocol for Esterification

This protocol describes a general method for the acylation of this compound to form ester derivatives.

  • Reaction: Esterification of this compound with an acyl chloride or carboxylic acid.

  • Reagents: this compound, acyl chloride (e.g., acetyl chloride, benzoyl chloride) or carboxylic acid, a coupling agent (e.g., DCC), and a catalyst (e.g., DMAP).

  • Procedure (using an acyl chloride):

    • Dissolve this compound in a dry aprotic solvent (e.g., CH₂Cl₂, THF) containing a non-nucleophilic base (e.g., pyridine, triethylamine).

    • Cool the solution to 0°C.

    • Add the desired acyl chloride dropwise with stirring.

    • Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 2-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purify the resulting ester derivative by column chromatography.

Quantitative Data for Derivatization
DerivativeAcylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetyl this compoundAcetyl chloridePyridineDichloromethane0 to RT385-95
Benzoyl this compoundBenzoyl chlorideTriethylamineTHF0 to RT480-90
Isobutyryl this compoundIsobutyryl chloridePyridineDichloromethane0 to RT480-90

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: this compound Derivatization

Deoxyshikonofuran_Derivatization Start This compound Step1 Esterification (Acyl Chloride/Carboxylic Acid) Start->Step1 Purification Workup & Purification (Chromatography) Step1->Purification Reagents Acylating Agent Base/Catalyst Solvent Reagents->Step1 End This compound Derivative Purification->End

Caption: General workflow for the derivatization of this compound.

Biological Activity and Signaling Pathway

Deoxyshikonin has been shown to possess antitumor activity by inhibiting the proliferation of cancer cells.[3][4] One of the key mechanisms underlying this activity is the downregulation of the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: Hypothetical Application of Deoxyshikonofuran for Growth Control in High-Density Perfusion Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: A Hypothetical Framework for the Application of Deoxyshikonofuran as a Cell Growth Modulator in High-Density Perfusion Cultures of CHO Cells.

Disclaimer: The application of this compound in high-density perfusion cultures is a novel and hypothetical concept. The following notes and protocols are based on the known bioactivities of this compound in other cell types and established principles of bioprocess engineering. Extensive empirical validation is required to determine the actual efficacy and optimal parameters for this application.

Introduction

High-density perfusion cultures are a cornerstone of modern biopharmaceutical manufacturing, enabling high volumetric productivity of recombinant proteins. A key challenge in these systems is the management of cell growth to maintain a stable production phase and minimize the need for cell bleeding, which can negatively impact process economy.[1][2] Chemical agents that induce cell cycle arrest are a promising strategy to uncouple cell growth from protein production, potentially leading to enhanced specific productivity.[3][4][5]

This compound is a naphthoquinone compound known to exhibit anti-proliferative and pro-apoptotic activities in various cancer cell lines.[6] Its mechanism of action involves the modulation of key signaling pathways that regulate cell growth, proliferation, and survival, including the PI3K/Akt/mTOR and p38 MAPK pathways.[6] This document outlines a hypothetical application of this compound as a tool to control cell growth in high-density perfusion cultures of Chinese Hamster Ovary (CHO) cells, with the goal of enhancing recombinant protein production. The central hypothesis is that at sub-lethal concentrations, this compound could induce a state of controlled growth arrest, thereby redirecting cellular resources towards the synthesis of the therapeutic protein of interest.

Hypothetical Mechanism of Action in CHO Cells

Based on its activity in other cell types, this compound is hypothesized to modulate CHO cell proliferation through two primary signaling pathways:

  • Inhibition of the PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[6][7][8] By inhibiting this pathway, this compound could reduce the rate of cell division.

  • Activation of the p38 MAPK Pathway: The p38 MAPK pathway is often activated in response to cellular stress and can lead to cell cycle arrest or apoptosis, depending on the context and stimulus intensity.[9][10][11][12][13]

The controlled application of this compound at low concentrations could potentially favor cell cycle arrest over apoptosis, leading to a stable, high-producing cell population.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Cell_Cycle_Arrest Cell Cycle Arrest p38_MAPK->Cell_Cycle_Arrest Protein_Production Enhanced Specific Protein Production Cell_Cycle_Arrest->Protein_Production

Caption: Hypothetical signaling pathway of this compound in CHO cells.

Data Presentation

The following tables summarize quantitative data on the effects of this compound in cancer cell lines and the impact of other cell cycle arrest agents on CHO cell cultures. This data provides a foundation for designing initial experiments with this compound in a perfusion setting.

Table 1: Dose-Dependent Effects of this compound on Cancer Cell Lines

Cell LineTreatment Concentration (µg/ml)EffectReference
Acute Myeloid Leukemia (AML)2.5 - 40Dose-dependent inhibition of cell viability and induction of apoptosis.[6]
AML (THP-1 and HL60)20Inactivation of the Akt/mTOR pathway.[6]

Table 2: Effects of Other Chemical Growth Inhibitors on CHO Cell Cultures

CompoundConcentrationEffect on CHO CellsReference
Valeric Acid1.5 mM2.9-fold increase in maximum monoclonal antibody (mAb) concentration.[3]
Sodium Butyrate0.5 mMFive-fold increase in cellular productivity and three-fold increase in antibody concentration.[5]
Lithium ChlorideNot specifiedArrested cell cycle in G2/M phase, reducing specific growth rate.[5]

Experimental Protocols

The following protocols outline a suggested workflow for evaluating the hypothetical application of this compound in a high-density CHO cell perfusion culture.

G step1 Step 1: Dose-Finding Study (Batch Culture) step2 Step 2: Establish High-Density Perfusion Culture step1->step2 step3 Step 3: Introduce this compound at Optimal Concentration step2->step3 step4 Step 4: Monitor Culture Performance and Protein Production step3->step4 step5 Step 5: Analyze Signaling Pathways and Product Quality step4->step5

Caption: Experimental workflow for evaluating this compound.

Protocol 1: Dose-Finding Study in Batch Culture

Objective: To determine the optimal sub-lethal concentration of this compound that induces growth arrest without significantly compromising CHO cell viability.

Materials:

  • CHO cell line producing a recombinant protein.

  • Appropriate culture medium and supplements.

  • This compound stock solution (in a suitable solvent like DMSO).

  • Shake flasks or small-scale bioreactors (e.g., ambr® 15).

  • Cell counter and viability analyzer.

  • Assay kits for protein quantification (e.g., ELISA).

Procedure:

  • Seed Cultures: Inoculate shake flasks or small-scale bioreactors with CHO cells at a density of 0.3 x 10^6 cells/mL.[14]

  • Prepare this compound Dilutions: Prepare a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). The final solvent concentration should be kept constant across all conditions and should not exceed a level that affects cell growth (typically <0.1%).

  • Treatment: When the cell culture reaches the exponential growth phase, add the different concentrations of this compound. Include a vehicle control (solvent only).

  • Monitoring: Monitor viable cell density, viability, and recombinant protein concentration daily for the duration of the batch culture.

  • Data Analysis: Determine the concentration of this compound that results in a significant reduction in growth rate while maintaining high viability (>90%). This will be the target concentration for the perfusion study.

Protocol 2: Evaluation in a Lab-Scale Perfusion Bioreactor

Objective: To assess the effect of the predetermined optimal concentration of this compound on cell growth, viability, specific productivity, and product quality in a high-density perfusion culture.

Materials:

  • Lab-scale perfusion bioreactor system (e.g., 1-2 L) with a cell retention device (e.g., ATF or TFF).

  • CHO cell line producing a recombinant protein.

  • Perfusion medium.

  • This compound stock solution.

  • Online and offline monitoring equipment for pH, dissolved oxygen (DO), metabolites, cell density, and protein titer.

Procedure:

  • Bioreactor Setup and Inoculation: Set up the perfusion bioreactor according to the manufacturer's instructions. Inoculate with CHO cells at a starting density of approximately 0.5-1.0 x 10^6 cells/mL.

  • Growth Phase: Operate the bioreactor in batch or fed-batch mode until a target cell density for initiating perfusion is reached (e.g., 20-30 x 10^6 cells/mL).

  • Initiate Perfusion: Start the perfusion at a defined cell-specific perfusion rate (CSPR) or a fixed vessel volume per day (VVD) exchange rate. Allow the culture to reach a stable high cell density (e.g., >50 x 10^6 cells/mL).

  • Introduce this compound: Once a stable high-density culture is achieved, introduce this compound at the optimal concentration determined in Protocol 1. This can be done by adding it to the perfusion medium.

  • Monitoring and Control:

    • Continuously monitor and control pH and DO.

    • Daily, measure viable cell density, viability, metabolite concentrations (glucose, lactate, glutamine, ammonia), and recombinant protein titer.

    • Adjust the perfusion rate as needed to maintain a stable culture environment.

  • Data Analysis:

    • Compare the viable cell density, viability, and specific growth rate before and after the addition of this compound.

    • Calculate the specific productivity (qP) and compare it to the control phase.

    • Analyze the product quality attributes (e.g., aggregation, charge variants, glycosylation) of the harvested protein.

  • Signaling Pathway Analysis (Optional): Collect cell samples before and after this compound addition for Western blot analysis of key proteins in the PI3K/Akt/mTOR and p38 MAPK pathways to confirm the mechanism of action.

Expected Outcomes and Interpretation

G Input Addition of this compound to High-Density Culture Hypothesis Hypothesis: Controlled Growth Arrest Input->Hypothesis Outcome1 Outcome 1: Stable or Reduced Cell Growth Rate Hypothesis->Outcome1 Outcome2 Outcome 2: Maintained High Viability Hypothesis->Outcome2 Conclusion Conclusion: This compound is a viable cell growth modulator for enhanced protein production. Outcome1->Conclusion Outcome2->Conclusion Outcome3 Outcome 3: Increased Specific Protein Productivity (qP) Outcome3->Conclusion Outcome4 Outcome 4: Unchanged or Improved Product Quality Outcome4->Conclusion

Caption: Logical flow of the hypothetical application and expected outcomes.

A successful outcome would demonstrate that the addition of this compound at an optimized concentration leads to:

  • A significant reduction in the specific growth rate of CHO cells, allowing for the maintenance of a stable high viable cell density with a reduced or eliminated need for a cell bleed.

  • Sustained high cell viability throughout the production phase.

  • An increase in the specific productivity (qP) of the recombinant protein.

  • No adverse effects on critical product quality attributes.

If these outcomes are achieved, it would support the hypothesis that this compound can be a valuable tool for process intensification in high-density perfusion cultures. However, negative outcomes, such as a sharp drop in viability or a decrease in protein production, would indicate that the therapeutic window for achieving controlled growth arrest without inducing significant apoptosis is too narrow for practical application in this context. Further optimization of concentration and feeding strategy would then be necessary.

References

Animal Models for In Vivo Efficacy Studies of Deoxyshikonofuran

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyshikonofuran, a naturally occurring naphthoquinone derivative, has garnered significant interest for its potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. As a derivative of shikonin, it shares a structural backbone that has been associated with a wide range of biological activities. Preclinical in vivo studies are a critical step in evaluating the efficacy and safety of this compound, providing essential data to support its potential transition into clinical development. This document provides detailed application notes and standardized protocols for establishing and utilizing animal models to investigate the in vivo efficacy of this compound in anti-inflammatory and anti-cancer settings.

I. Anti-Inflammatory Efficacy of this compound

While direct in vivo studies on the anti-inflammatory properties of this compound are not extensively documented, the well-established activities of the parent compound, shikonin, and its derivatives provide a strong rationale for evaluating this compound in similar models.[1][2][3] The protocols outlined below are based on standard and widely accepted rodent models for assessing anti-inflammatory agents.

A. Carrageenan-Induced Paw Edema Model

This is an acute inflammatory model used to assess the efficacy of compounds in inhibiting edema formation.

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 20-25g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose orally)

    • This compound (various doses, e.g., 1, 5, 10 mg/kg, orally or intraperitoneally)

    • Positive Control (e.g., Indomethacin or Dexamethasone, 10 mg/kg, orally)

  • Drug Administration: Administer the vehicle, this compound, or positive control 60 minutes before the induction of inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Workflow for Carrageenan-Induced Paw Edema Model

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_admin Drug Administration (Vehicle, this compound, Positive Control) grouping->drug_admin carrageenan Carrageenan Injection (Sub-plantar) drug_admin->carrageenan measurement Paw Volume Measurement (Plethysmometer) carrageenan->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Experimental workflow for the carrageenan-induced paw edema model.

B. Freund's Complete Adjuvant (FCA)-Induced Arthritis Model

This is a chronic inflammatory model that mimics aspects of rheumatoid arthritis.

Experimental Protocol:

  • Animal Model: Male Wistar rats (6-8 weeks old, 150-180g).

  • Acclimatization: As described above.

  • Induction of Arthritis: Inject 0.1 mL of FCA into the sub-plantar region of the right hind paw.

  • Grouping and Treatment: On day 14 post-FCA injection (when arthritis is established), group the animals and start daily administration of:

    • Vehicle Control

    • This compound (various doses)

    • Positive Control (e.g., Methotrexate)

  • Parameters to be Assessed (over 28 days):

    • Paw volume

    • Arthritic score (based on erythema and swelling)

    • Body weight

    • Histopathological analysis of joints at the end of the study.

    • Measurement of inflammatory markers (e.g., TNF-α, IL-6) in serum or paw tissue.

II. Anti-Cancer Efficacy of this compound

Recent studies have demonstrated the in vivo anti-cancer activity of deoxyshikonin, a closely related compound, providing a strong basis for evaluating this compound in similar models.[4]

A. Colorectal Cancer Xenograft Model

This model is used to assess the in vivo anti-tumor efficacy of compounds against human colorectal cancer cells.

Experimental Protocol:

  • Cell Culture: Culture human colorectal cancer cell lines (e.g., HT-29, DLD-1) under standard conditions.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.

  • Grouping and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline with 5% DMSO)

    • This compound (e.g., 2.5 and 5.0 mg/kg, intraperitoneal injection, daily)[4]

    • Positive Control (e.g., 5-Fluorouracil)

  • Endpoint Measurement:

    • Continue treatment for a specified period (e.g., 21-28 days).

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Further Analysis:

    • Histopathology: Analyze tumor tissue for necrosis and apoptosis (e.g., TUNEL staining).

    • Western Blot/Immunohistochemistry: Analyze tumor lysates or sections for the expression of key proteins in relevant signaling pathways (e.g., PI3K/Akt/mTOR).[4]

Workflow for Xenograft Tumor Model

G cluster_pre Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Efficacy & Mechanism Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring grouping Randomization into Treatment Groups monitoring->grouping drug_admin Daily Drug Administration grouping->drug_admin endpoint Endpoint Measurement (Tumor Weight, Body Weight) drug_admin->endpoint histo Histopathology endpoint->histo wb Western Blot/IHC endpoint->wb

Experimental workflow for the xenograft tumor model.

Quantitative Data Summary

Compound Animal Model Cancer Cell Line Dose Route Tumor Weight Reduction (%) Reference
DeoxyshikoninNude miceHT-29 (colorectal)2.5 mg/kgi.p.~45%[4]
DeoxyshikoninNude miceHT-29 (colorectal)5.0 mg/kgi.p.~65%[4]
DeoxyshikoninNude miceDLD-1 (colorectal)2.5 mg/kgi.p.~40%[4]
DeoxyshikoninNude miceDLD-1 (colorectal)5.0 mg/kgi.p.~60%[4]

III. Signaling Pathway of this compound in Cancer

Based on studies of deoxyshikonin, a primary mechanism of its anti-cancer effect is the downregulation of the PI3K/Akt/mTOR signaling pathway.[4] This pathway is crucial for cell proliferation, survival, and growth.

PI3K/Akt/mTOR Signaling Pathway

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

IV. Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, in vivo pharmacokinetic studies are essential.

Experimental Protocol:

  • Animal Model: Sprague-Dawley rats or BALB/c mice.

  • Drug Administration: Administer a single dose of this compound via intravenous (for bioavailability assessment) and oral routes.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound's anti-inflammatory and anti-cancer efficacy. The selection of appropriate animal models and the meticulous execution of these experimental protocols are paramount for generating robust and reproducible data. Such data are indispensable for elucidating the therapeutic potential of this compound and guiding its further development as a novel therapeutic agent.

References

Deoxyshikonofuran: Application Notes and Protocols for Investigating its Role as a Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Deoxyshikonofuran, a naturally occurring naphthoquinone derivative more commonly referred to as Deoxyshikonin, has garnered significant interest within the scientific community for its potent anti-cancer and anti-inflammatory properties. This compound, isolated from the roots of plants such as Arnebia euchroma, exerts its biological effects by modulating key cellular signaling pathways implicated in tumorigenesis and inflammation.

The primary mechanism of action for this compound involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. By targeting multiple nodes within this pathway, this compound effectively suppresses cancer cell growth, induces apoptosis, and inhibits glycolysis in various cancer models, including colorectal cancer and acute myeloid leukemia (AML)[1][2][3][4][5].

Furthermore, this compound's inhibitory action on the Akt/mTOR pathway leads to the downstream suppression of Pyruvate Kinase M2 (PKM2), a key enzyme in aerobic glycolysis[2][4][5]. This disruption of cancer cell metabolism further contributes to its anti-tumor activity.

These application notes provide a framework for researchers to explore the therapeutic potential of this compound. The subsequent protocols offer detailed methodologies for quantifying its inhibitory effects and elucidating its mechanism of action in relevant biological systems.

Quantitative Data: Anti-proliferative and Biological Effects of this compound

The following table summarizes the reported IC50 values and other quantitative measures of this compound's activity in various cancer cell lines. It is important to note that the IC50 values presented here reflect the compound's anti-proliferative effects, which are a downstream consequence of signaling pathway inhibition, rather than direct enzymatic inhibition of the kinases.

Cell LineCancer TypeParameterValueTime Point
HT29Colorectal CancerIC50 (Anti-proliferative)10.97 µM48 hours
THP-1Acute Myeloid LeukemiaIC50 (Viability)Dose-dependent decrease48 hours
HL60Acute Myeloid LeukemiaIC50 (Viability)Dose-dependent decrease48 hours

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PKM2 PKM2 Akt->PKM2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Glycolysis Glycolysis PKM2->Glycolysis This compound This compound This compound->Akt This compound->mTOR

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis start Cell Culture (e.g., HT29, THP-1) treatment This compound Treatment start->treatment viability Cell Viability Assay (CCK-8/MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (PI3K, Akt, mTOR, PKM2) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp

Caption: Workflow for evaluating this compound's impact on cancer cells.

Experimental Protocols

Cell Viability Assay (CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., HT29, THP-1, HL60)

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 × 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0, 2.5, 5, 10, 20, and 40 µg/ml[2]. Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of this compound.

  • Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator[2].

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours[2].

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, and 20 µg/ml) for 48 hours[2].

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples within 1 hour using a flow cytometer.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein expression levels of key components of the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry analysis can be performed to quantify the relative protein expression, normalizing to the β-actin loading control.

References

Application Notes and Protocols for Labeling Deoxyshikonofuran for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fluorescent and radioactive labeling of Deoxyshikonofuran, a naturally occurring naphthoquinone derivative, for use in tracer studies. The methodologies described are designed to facilitate the investigation of its biodistribution, cellular uptake, and engagement with molecular targets.

Overview of this compound and Labeling Strategies

This compound, a derivative of shikonin, possesses a 5,8-dihydroxy-1,4-naphthoquinone core structure.[1] Its biological activities make it a compound of interest for various pharmacological studies.[1][2] To trace its behavior in biological systems, labeling with fluorescent dyes or radioisotopes is essential. The primary functional groups available for labeling on the this compound molecule are the two phenolic hydroxyl groups on the naphthoquinone ring and the carbon-carbon double bond in the isohexenyl side chain.

Two principal strategies for labeling this compound are presented:

  • Fluorescent Labeling: Attachment of a fluorophore to enable detection by fluorescence microscopy, flow cytometry, or other fluorescence-based assays. This approach is well-suited for cellular and subcellular imaging.

  • Radiolabeling: Incorporation of a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), to allow for quantitative biodistribution studies and sensitive detection in complex biological matrices.

Fluorescent Labeling of this compound

The phenolic hydroxyl groups of this compound offer a convenient site for conjugation with fluorescent dyes. A one-pot labeling protocol using 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) is described below. NBD is a small, environmentally sensitive fluorophore suitable for labeling hydroxylated natural products.

Experimental Protocol: NBD Labeling of this compound

This protocol is adapted from a general method for labeling hydroxylated bioactive compounds.

Materials:

  • This compound

  • 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of NBD-Cl (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with EtOAc.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of n-hexane and EtOAc to yield the NBD-labeled this compound.

Purification and Characterization:

  • Purification: Column chromatography is a standard method for purifying small molecules.[3][4]

  • Characterization: Confirm the structure and purity of the labeled product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary
ParameterValueReference
Excitation Wavelength (λex) ~460-480 nm (for NBD)General NBD properties
Emission Wavelength (λem) ~520-550 nm (for NBD)General NBD properties
Typical Reaction Yield 60-80% (expected)Adapted from similar reactions
Purity (post-purification) >95%Standard for tracer studies

Experimental Workflow: Fluorescent Labeling

Fluorescent_Labeling_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis This compound This compound Reaction_Vessel Reaction in DMF with K₂CO₃ This compound->Reaction_Vessel NBD_Cl NBD-Cl NBD_Cl->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extract with EtOAc Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Analysis Characterization (NMR, MS) Chromatography->Analysis

Caption: Workflow for the fluorescent labeling of this compound with NBD-Cl.

Radiolabeling of this compound

Radiolabeling provides a highly sensitive method for quantitative tracer studies. The introduction of ¹⁴C is often preferred for its metabolic stability. A late-stage labeling approach is advantageous to minimize the handling of radioactive materials throughout a multi-step synthesis.

Proposed Synthetic Route for [¹⁴C]-Deoxyshikonofuran

This proposed synthesis involves the introduction of a ¹⁴C label into the side chain of a precursor, which is then used to synthesize the final labeled this compound.

Retrosynthetic Analysis and Labeling Position:

The isohexenyl side chain is a suitable location for introducing a ¹⁴C label. Specifically, a [¹⁴C]-labeled Grignard reagent can be used to introduce the isotope.

Experimental Protocol: Synthesis of [¹⁴C]-Deoxyshikonofuran

This is a proposed multi-step synthesis. All steps involving radioactive materials must be performed in a certified radiochemistry laboratory with appropriate safety precautions.

Step 1: Synthesis of [¹⁴C]-4-methyl-3-pentenylmagnesium bromide

  • Start with commercially available [¹⁴C]-methyl iodide.

  • React [¹⁴C]-methyl iodide with an appropriate precursor to generate [¹⁴C]-4-bromo-2-methyl-2-butene.

  • Prepare the Grignard reagent by reacting [¹⁴C]-4-bromo-2-methyl-2-butene with magnesium turnings in anhydrous diethyl ether.

Step 2: Coupling of the Grignard Reagent with a Naphthoquinone Precursor

  • Synthesize a suitable protected 2-formyl-5,8-dihydroxynaphthalene-1,4-dione precursor. The hydroxyl groups should be protected (e.g., as methoxymethyl ethers) to prevent interference with the Grignard reaction.

  • React the protected naphthoquinone precursor with the [¹⁴C]-4-methyl-3-pentenylmagnesium bromide from Step 1. This will form a secondary alcohol.

  • Deprotect the hydroxyl groups under mild acidic conditions.

  • The resulting intermediate will likely be shikonin. Deoxygenation of the secondary alcohol on the side chain to yield this compound can be achieved through a variety of methods, such as a Barton-McCombie deoxygenation.

Purification and Characterization:

  • Purification: High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying radiolabeled compounds to ensure high radiochemical purity.[5]

  • Characterization: Confirm the identity and radiochemical purity of the final product by radio-HPLC, and determine the specific activity.

Quantitative Data Summary
ParameterValueReference
Isotope ¹⁴C-
Half-life of ¹⁴C 5730 yearsStandard value
Specific Activity (Target) > 50 mCi/mmolTypical for tracer studies
Radiochemical Purity > 98%Standard for in vivo studies

Logical Relationship: Radiolabeling Strategy

Radiolabeling_Strategy cluster_precursor Precursor Synthesis cluster_coupling Coupling and Modification cluster_final Final Product Labeled_Precursor [¹⁴C]-Methyl Iodide Grignard_Precursor 4-bromo-2-methyl-2-butene Labeled_Precursor->Grignard_Precursor Grignard_Reagent [¹⁴C]-Grignard Reagent Grignard_Precursor->Grignard_Reagent Coupling Grignard Reaction Grignard_Reagent->Coupling Naphthoquinone_Precursor Protected Naphthoquinone Aldehyde Naphthoquinone_Precursor->Coupling Deprotection Deprotection Coupling->Deprotection Deoxygenation Deoxygenation Deprotection->Deoxygenation Final_Product [¹⁴C]-Deoxyshikonofuran Deoxygenation->Final_Product Purification HPLC Purification Final_Product->Purification QC Quality Control Purification->QC

Caption: Proposed strategy for the synthesis of [¹⁴C]-Deoxyshikonofuran.

Stability and Storage Considerations

Shikonin and its derivatives are known to be sensitive to light, heat, and alkaline conditions, which can lead to degradation or polymerization.

  • Storage of Labeled this compound: Store fluorescently labeled and radiolabeled this compound solutions in amber vials at -20°C or below, protected from light. For radiolabeled compounds, consider storage in a solvent that minimizes radiolysis, such as ethanol.

  • Handling during Experiments: Minimize exposure of the labeled compounds to light and elevated temperatures during experimental procedures. Use buffers with a neutral or slightly acidic pH.

Conclusion

The protocols and strategies outlined in these application notes provide a foundation for the successful labeling of this compound for tracer studies. The choice between fluorescent and radiolabeling will depend on the specific research question and the experimental model being used. Careful execution of these protocols, with particular attention to purification and stability, will yield high-quality tracers for advancing the understanding of this compound's pharmacological properties.

References

Deoxyshikonofuran: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyshikonofuran, a naturally occurring naphthoquinone derivative, has emerged as a compound of interest in preclinical research due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. This document provides detailed application notes and protocols for the preclinical evaluation of this compound, with a focus on its formulation, in vitro efficacy, and mechanism of action. The information herein is intended to guide researchers in designing and executing robust preclinical studies.

Physicochemical Properties and Formulation

This compound is a brownish to reddish-brown powder with a molecular weight of 272.3 g/mol . Its solubility is a critical consideration for formulation development.[1]

Solubility: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] For in vitro studies, stock solutions are typically prepared in DMSO. For in vivo applications, careful formulation is required to ensure bioavailability and minimize toxicity. A common approach for poorly water-soluble compounds like this compound is the use of a vehicle composed of a mixture of solvents and surfactants, such as DMSO, polyethylene glycol (PEG), and Tween 80, in saline.

Stability: Stability of the formulated compound should be assessed under various conditions of temperature and pH to ensure its integrity throughout the experimental period.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₆H₁₆O₄[1]
Molecular Weight272.3 g/mol [1]
AppearanceBrown to reddish-brown powder[1]
Storage Temperature4°C, protect from light[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

In Vitro Efficacy Assessment

Cell Viability and Cytotoxicity Assays

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potential of this compound against various cancer cell lines.

Table 2: Reported IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)AssayReference
THP-1Acute Myeloid LeukemiaApprox. 10CCK-8[2]
HL60Acute Myeloid LeukemiaApprox. 15CCK-8[2]

Note: IC50 values can vary depending on the cell line, assay duration, and specific experimental conditions. It is recommended to determine the IC50 for each cell line used in a study.

Experimental Protocol: Cell Viability (CCK-8 Assay)

This protocol outlines the determination of cell viability using the Cell Counting Kit-8 (CCK-8), a colorimetric assay based on the reduction of a water-soluble tetrazolium salt.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO diluted in medium) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

G Experimental Workflow: Cell Viability (CCK-8) Assay cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_cck8 Add CCK-8 solution incubate2->add_cck8 incubate3 Incubate for 1-4h add_cck8->incubate3 read Measure absorbance at 450 nm incubate3->read calculate Calculate % viability read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Workflow for determining cell viability using the CCK-8 assay.

Apoptosis Assays

This compound has been shown to induce apoptosis in cancer cells.[2][3] The Annexin V/Propidium Iodide (PI) assay is a common method to quantify apoptosis by flow cytometry.

Experimental Protocol: Apoptosis Detection (Annexin V/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after treatment with this compound for the desired time. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Mechanism of Action: Signaling Pathway Analysis

This compound has been reported to inhibit the Akt/mTOR signaling pathway in acute myeloid leukemia (AML) cells.[2][3] Western blotting is a key technique to investigate the phosphorylation status of proteins within this pathway.

Experimental Protocol: Western Blot for Akt/mTOR Pathway

This protocol provides a general procedure for analyzing the phosphorylation of Akt and mTOR and their downstream targets.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p-4EBP1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control and total protein levels.

G This compound's Effect on the Akt/mTOR Signaling Pathway cluster_pathway Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K fourEBP1 4E-BP1 mTOR->fourEBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation fourEBP1->Proliferation Apoptosis Apoptosis This compound This compound This compound->Akt This compound->mTOR

This compound inhibits the Akt/mTOR pathway, leading to decreased cell proliferation and survival, and induction of apoptosis.

Preclinical In Vivo Studies

For in vivo evaluation, formulation, pharmacokinetics, and toxicology are critical aspects to consider.

Table 3: Key Parameters for Preclinical In Vivo Studies of this compound
ParameterDescriptionRecommended Approach
Formulation Preparation of a stable and biocompatible formulation for administration.Suspension or solution in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na), or a co-solvent system (e.g., DMSO:PEG400:Saline).
Pharmacokinetics (PK) Study of the absorption, distribution, metabolism, and excretion (ADME) of the compound.Administration to rodents (mice or rats) via intravenous and oral routes to determine parameters like Cmax, Tmax, half-life, and bioavailability.
Toxicology Assessment of the adverse effects of the compound.Dose-range finding studies to determine the maximum tolerated dose (MTD). Acute and repeated-dose toxicity studies to evaluate organ-specific toxicities.
Efficacy Evaluation of the anti-tumor or anti-inflammatory effects in animal models.Xenograft or syngeneic tumor models for cancer. Induced inflammation models (e.g., carrageenan-induced paw edema) for inflammation.

Note: Specific protocols for in vivo studies should be developed in accordance with institutional animal care and use committee (IACUC) guidelines.

Conclusion

These application notes and protocols provide a framework for the preclinical investigation of this compound. By employing these standardized methods, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this promising natural compound. Careful attention to formulation, comprehensive in vitro testing, and well-designed in vivo studies are essential for advancing this compound through the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Deoxyshikonofuran Extraction from Plant Roots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of deoxyshikonofuran and related shikonin derivatives from plant roots.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound, a derivative of shikonin, is primarily found in the roots of plants belonging to the Boraginaceae family. The most common genera include Lithospermum, Alkanna, Onosma, Echium, Cynoglossum, and Anchusa. Lithospermum erythrorhizon is one of the most well-studied species for shikonin and its derivatives production.[1]

Q2: I am experiencing a very low or no yield of this compound. What are the most common causes?

A2: Low or no yield can stem from several factors:

  • Incorrect Plant Material: Ensure you are using the correct plant species and that the roots are the primary material, as this is where shikonin derivatives accumulate.

  • Suboptimal Extraction Solvent: The choice of solvent is critical. This compound is a lipophilic compound, so polar solvents alone may be inefficient.

  • Degradation During Extraction: Shikonin derivatives can be sensitive to light, high temperatures, and extreme pH levels.[2][3][4]

  • Improper Sample Preparation: Inadequate drying or grinding of the root material can limit solvent access to the target compounds.

  • Ineffective Analytical Method: The method used for quantification may not be sensitive or specific enough to detect low concentrations of this compound.

Q3: How does light affect the production and extraction of this compound?

A3: Light, particularly blue light, has been shown to inhibit the biosynthesis of shikonin derivatives.[4][5] For this reason, it is recommended to conduct extractions under dark or low-light conditions to prevent degradation of the target compounds. Plant cell cultures used for producing these compounds are also typically kept in the dark to maximize yield.[5]

Q4: What is the optimal temperature for extraction?

A4: While higher temperatures can increase extraction efficiency, they can also lead to the degradation of thermolabile compounds like shikonin derivatives. Studies on cell cultures have shown that a temperature of around 25°C is optimal for the production of these compounds.[2][3] For solvent extraction from root material, it is advisable to start with room temperature extractions and avoid excessive heat unless a specific protocol indicates otherwise.

Q5: Can the pH of the extraction solvent influence the yield?

A5: Yes, pH can play a significant role. An alkaline pH (ranging from 7.25 to 9.50) has been found to favor the production of shikonin derivatives in cell suspension cultures.[2][3] When designing your extraction protocol, consider adjusting the pH of your solvent system to see if it improves the yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process.

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System This compound is lipophilic. Use non-polar or semi-polar solvents. Consider a solvent screen with solvents like hexane, ethyl acetate, dichloromethane, or a mixture such as chloroform-methanol.[6][7] Newer, greener solvents like deep eutectic solvents (DES) have also shown high efficiency.[8][9][10]Increased recovery of this compound in the extract.
Incomplete Extraction Increase the extraction time or the number of extraction cycles. Employ methods that enhance solvent penetration, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).A higher concentration of the target compound in the final extract volume.
Degradation of Compound Perform extraction under dark conditions and at a controlled room temperature (around 25°C).[2][3][5] Avoid prolonged exposure to high temperatures.Preservation of this compound integrity and prevention of yield loss.
Poor Sample Preparation Ensure the plant roots are thoroughly dried and finely ground to a consistent particle size. This increases the surface area for solvent interaction.Improved solvent penetration and more efficient leaching of the compound.
Issue 2: Inconsistent Results Between Batches
Potential Cause Troubleshooting Step Expected Outcome
Variability in Plant Material Source plant material from a consistent supplier. If wildcrafting, note the collection time and environmental conditions, as these can affect secondary metabolite concentration.Reduced variability in the starting concentration of this compound.
Inconsistent Extraction Parameters Strictly control all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and agitation speed.Reproducible extraction efficiency across different batches.
Instrumental Variation Calibrate analytical instruments (e.g., HPLC, GC-MS) before each run. Use an internal standard to account for variations in instrument response.More accurate and precise quantification of the target analyte.

Experimental Protocols

Protocol 1: Standard Solvent Extraction of this compound
  • Sample Preparation:

    • Thoroughly wash the plant roots to remove any soil and debris.

    • Dry the roots in a well-ventilated area away from direct sunlight, or use a lyophilizer.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered root material and place it in a flask.

    • Add 100 mL of ethyl acetate (or another suitable solvent).

    • Macerate the mixture at room temperature (25°C) for 24 hours with constant stirring, protected from light.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Quantification:

    • Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).

    • Analyze the sample using a validated analytical method such as HPLC-UV or LC-MS to determine the concentration of this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation:

    • Prepare the dried and powdered root material as described in the standard protocol.

  • Extraction:

    • Place 1 g of the powdered root material in a vessel with 20 mL of the selected solvent.

    • Submerge the vessel in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 35°C).[9]

  • Post-Extraction:

    • Filter the mixture and evaporate the solvent as in the standard protocol.

    • Proceed with quantification.

Data Presentation

Table 1: Influence of Extraction Solvents on Shikonin Derivative Yields

SolventYield (mg/g of dry root)Reference
MethanolData varies by species[9]
EthanolData varies by species[1][9]
Ethyl AcetateHigher than polar solvents for similar compounds[7]
L-Menthol/Lactic Acid (DES)Reported higher yields than traditional solvents for similar compounds[9]

Note: Absolute yields are highly dependent on the plant species and specific extraction conditions.

Table 2: Effect of Physical Parameters on Shikonin Derivative Production in Cell Culture

ParameterConditionYield (µg/g Fresh Weight)Reference
Temperature 20°CLower than optimal[2][3]
25°C586.17[2][3]
30°CLower than optimal[2][3]
Sucrose Conc. 4%Lower than optimal[2][3]
6%656.14[2][3]
8%Lower than optimal[2][3]
Light LightInhibited Production[2][3][4]
DarkProduction Occurs[5]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plant_material Plant Roots drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Maceration, UAE) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract quantification Quantification (HPLC, LC-MS) crude_extract->quantification

Caption: A generalized workflow for the extraction and analysis of this compound.

Troubleshooting_Logic start Start: Low Yield check_solvent Is the solvent appropriate for a lipophilic compound? start->check_solvent check_conditions Are extraction conditions (temp, light) optimized? check_solvent->check_conditions Yes change_solvent Action: Test non-polar/ semi-polar solvents or DES. check_solvent->change_solvent No check_prep Is sample preparation (drying, grinding) adequate? check_conditions->check_prep Yes control_conditions Action: Use dark conditions and control temperature (~25°C). check_conditions->control_conditions No improve_prep Action: Ensure thorough drying and fine grinding. check_prep->improve_prep No end_good Yield Improved change_solvent->end_good control_conditions->end_good improve_prep->end_good

Caption: A logical flow for troubleshooting low extraction yield.

References

Improving Deoxyshikonofuran stability for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the long-term storage stability of deoxyshikonofuran.

FAQs and Troubleshooting Guides

1. General Storage and Handling

Q1: What are the recommended general storage conditions for this compound?

A1: Based on data for the closely related compound shikonin, it is recommended to store this compound in a tightly sealed container, in a dry and well-ventilated place at 2-8°C, and with a desiccant.[1] It is crucial to protect it from light.[2]

Q2: I've noticed a change in the color of my this compound solution over time. What could be the cause?

A2: this compound, like other shikonin derivatives, is a colored compound, and a change in color often indicates degradation. The color of shikonin derivatives is pH-dependent, appearing red in acidic conditions, purple in neutral conditions, and blue in alkaline conditions.[3] A color change at a constant pH likely signifies chemical degradation. The primary factors promoting degradation are exposure to light, elevated temperatures, and alkaline pH.[2][4]

Q3: My this compound is in solid form. How critical is moisture control?

A3: Moisture can accelerate the degradation of many chemical compounds, including those susceptible to hydrolysis. While specific data on the hygroscopicity of this compound is limited, the general recommendation for storing shikonin derivatives with a desiccant suggests that moisture control is important for maintaining long-term stability.[1]

2. Stability in Solvents

Q4: What is the stability of this compound in common laboratory solvents like DMSO and ethanol?

Q5: I need to work with this compound in an aqueous buffer. What pH should I use to maximize its stability?

A5: this compound is more stable in acidic conditions.[3] Shikonin and its derivatives are known to be unstable and tend to polymerize in alkaline media.[2] A study on the thermal and light stability of this compound was conducted at pH 3.0.[3] For experiments requiring physiological conditions (pH ~7.4), it is crucial to be aware of the potential for accelerated degradation. It is recommended to prepare fresh solutions and use them immediately. If the experiment allows, a slightly acidic pH (e.g., pH 6.0-6.5) may offer a compromise between physiological relevance and compound stability.

3. Degradation

Q6: What are the main degradation pathways for this compound?

A6: The primary degradation pathways for shikonin derivatives, including this compound, are driven by light (photodegradation) and heat (thermal degradation).[2][3] Oxidation is also a likely degradation pathway for naphthoquinones. While specific degradation products for this compound have not been extensively characterized in the literature, forced degradation studies on related compounds can provide insights. These studies are essential for identifying likely degradation products and understanding the intrinsic stability of the molecule.[7][8][9]

Q7: How can I monitor the degradation of my this compound sample?

A7: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound and its derivatives.

Table 1: Thermal and Photolytic Stability of this compound at pH 3.0 in 50% EtOH/H₂O [3]

ConditionParameterValue
Thermal (60°C)Half-life (t½)14.6 hours
Photolytic (20000 lx)Half-life (t½)4.2 - 5.1 hours

Table 2: Comparative Thermal Stability of Shikonin Derivatives at 60°C (pH 3.0 in 50% EtOH/H₂O) [3]

CompoundHalf-life (t½)
This compound14.6 hours
Isobutylshikonin19.3 hours
Other Shikonin Derivatives40 - 50 hours

Experimental Protocols for Improving Stability

1. Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from a method used for acetylshikonin, a closely related derivative.[1] Cyclodextrins can enhance the stability of guest molecules by encapsulating them within their hydrophobic cavity.

Methodology:

  • Dissolve β-cyclodextrin: In a round-bottom flask, dissolve one molar equivalent of β-cyclodextrin in deionized water with continuous stirring for 1 hour at room temperature.

  • Prepare this compound Solution: Dissolve one molar equivalent of this compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Combine Solutions: Slowly add the this compound solution to the β-cyclodextrin solution.

  • Stir and Heat: Stir the mixture intensively for 3 hours at 60°C, followed by stirring at room temperature for 6 hours.

  • Isolate the Complex: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Filter and Dry: Filter the resulting precipitate and dry it at 50°C for 24 hours.

dot

cluster_prep This compound-Cyclodextrin Inclusion Complex Preparation A Dissolve β-cyclodextrin in water C Mix solutions A->C B Dissolve this compound in organic solvent B->C D Stir and heat (60°C, 3h) C->D E Stir at room temperature (6h) D->E F Remove organic solvent E->F G Filter and dry precipitate F->G H This compound-Cyclodextrin Complex G->H

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

2. Preparation of a this compound Solid Dispersion

This protocol provides a general framework for preparing solid dispersions using the kneading and solvent evaporation methods, which have been successfully applied to other naphthoquinones.[10][11][12] Solid dispersions can improve stability by dispersing the drug in a solid polymer matrix.

Methodology (Kneading Method):

  • Weigh Components: Accurately weigh this compound and the chosen polymer (e.g., HPMC, PEG, PVP) in a 1:1 weight ratio.

  • Homogenize: Thoroughly mix the components in a mortar and pestle.

  • Knead: Add a small amount of a water/acetone (50:50, v/v) mixture to form a paste and knead for a specified time.

  • Dry: Dry the resulting mass in an oven at 60°C for 24 hours.

  • Store: Store the dried solid dispersion in a desiccator.

Methodology (Solvent Evaporation Method):

  • Dissolve Components: Dissolve both this compound and the polymer in a common volatile solvent.

  • Evaporate Solvent: Remove the solvent under reduced pressure with constant stirring.

  • Dry: Further dry the resulting solid film to a constant weight.

  • Pulverize and Sieve: Crush the solid dispersion into a fine powder and pass it through a sieve.

dot

cluster_sd Solid Dispersion Preparation Methods cluster_kneading Kneading Method cluster_solvent_evap Solvent Evaporation Method K1 Weigh this compound and Polymer K2 Homogenize K1->K2 K3 Knead with solvent K2->K3 K4 Dry K3->K4 K5 Store in desiccator K4->K5 End Solid Dispersion K5->End S1 Dissolve this compound and Polymer S2 Evaporate solvent S1->S2 S3 Dry to constant weight S2->S3 S4 Pulverize and sieve S3->S4 S4->End Start Start Start->K1 Start->S1

Caption: Experimental workflows for preparing this compound solid dispersions.

Signaling Pathways and Logical Relationships

This compound Degradation Influencing Factors

The stability of this compound is influenced by several environmental factors that can initiate its degradation. Understanding these relationships is key to preventing sample loss.

dot

cluster_degradation Factors Influencing this compound Degradation This compound This compound Degradation Degradation This compound->Degradation Light Light Exposure Light->Degradation Heat Elevated Temperature Heat->Degradation Alkaline_pH Alkaline pH Alkaline_pH->Degradation Oxygen Oxygen Oxygen->Degradation Moisture Moisture Moisture->Degradation

Caption: Key environmental factors that contribute to the degradation of this compound.

References

Troubleshooting low solubility of Deoxyshikonofuran in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Deoxyshikonofuran. Our goal is to help you overcome challenges related to its low solubility in aqueous solutions for successful in vitro and in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: this compound precipitates out of solution during my in vitro assay.

  • Question: I'm observing precipitation of this compound in my cell culture media or buffer. What can I do to improve its solubility?

  • Answer: Poor aqueous solubility is a known characteristic of hydrophobic compounds like this compound. Here are several strategies you can employ, starting with the simplest:

    • Co-solvents: For in vitro assays, using a small percentage of a water-miscible organic solvent can significantly enhance solubility. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[1] It is crucial to keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[1]

    • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution.[1] Depending on the pKa of this compound, adjusting the pH of your buffer might improve its solubility.

    • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[1][2]

Issue 2: I'm struggling to prepare a stock solution of this compound at a suitable concentration.

  • Question: How can I prepare a concentrated stock solution of this compound for my assays?

  • Answer: this compound is soluble in several organic solvents.

    • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds.[1][3] this compound is reported to be soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.

    • Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in 100% sterile DMSO to your desired high concentration (e.g., 10 mM). Gentle warming and vortexing can aid dissolution.[3]

    • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] Studies have shown that many compounds are stable in DMSO for extended periods when stored properly.[5] However, it is good practice to limit the number of freeze-thaw cycles.[4]

Issue 3: My experimental results are inconsistent, which I suspect is due to solubility issues.

  • Question: How can I ensure consistent and reliable results when working with this compound?

  • Answer: Inconsistent results are often linked to the precipitation of the compound in the aqueous assay medium.

    • Working Dilution Preparation: When preparing working dilutions, it is critical to add the DMSO stock solution to your pre-warmed (37°C) aqueous buffer or cell culture medium with vigorous and immediate vortexing.[1] This rapid dispersion helps prevent the compound from precipitating. Add the stock solution drop-by-drop while vortexing.

    • Final Solvent Concentration: Always ensure the final concentration of DMSO in your assay is low (e.g., <0.1%) and consistent across all experiments. Remember to include a vehicle control (medium with the same percentage of DMSO) in your experiments.[1]

    • Solubility Limit: Before conducting your main experiment, it is advisable to perform a small-scale solubility test to determine the maximum concentration of this compound that remains soluble in your specific experimental medium under your experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)SolubleChemicalBook
ChloroformSolubleChemicalBook
DichloromethaneSolubleChemicalBook
Ethyl AcetateSolubleChemicalBook
AcetoneSolubleChemicalBook
Aqueous SolutionsPoorly SolubleGeneral knowledge for hydrophobic compounds

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile 100% Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Dilutions in Cell Culture Medium

  • Materials: this compound stock solution (in DMSO), pre-warmed (37°C) sterile cell culture medium, sterile conical tubes.

  • Procedure:

    • Warm the required volume of cell culture medium to 37°C in a water bath.

    • To prepare the highest concentration of your working solution, add the appropriate volume of the this compound stock solution to the pre-warmed medium in a sterile conical tube. Crucially, add the stock solution drop-by-drop while vigorously vortexing the medium.

    • Continue to vortex for at least 30 seconds to ensure rapid and uniform dispersion.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration.

    • Perform serial dilutions from this highest concentration working solution using pre-warmed medium to achieve your desired final concentrations.

    • Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder stock_vortex Vortex & Gentle Warming stock_powder->stock_vortex stock_dmso 100% DMSO stock_dmso->stock_vortex stock_solution 10 mM Stock Solution in DMSO stock_vortex->stock_solution stock_aliquot Aliquot & Store at -80°C stock_solution->stock_aliquot working_stock Thaw Stock Solution stock_aliquot->working_stock Use for experiment working_add Add Stock Dropwise while Vortexing working_stock->working_add working_medium Pre-warmed (37°C) Aqueous Medium working_medium->working_add working_solution Final Working Solution (<0.1% DMSO) working_add->working_solution working_assay Add to Experiment working_solution->working_assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Precipitation Observed in Aqueous Solution? check_dmso Ensure Final DMSO Concentration is Low (<0.5%) start->check_dmso check_vortex Was Stock Added to Pre-warmed Medium with Vigorous Vortexing? check_dmso->check_vortex Yes end_fail Precipitation Persists: Re-evaluate Formulation check_dmso->end_fail No, adjust protocol check_concentration Is the Working Concentration too High? check_vortex->check_concentration Yes check_vortex->end_fail No, adjust protocol lower_concentration Lower Working Concentration check_concentration->lower_concentration Yes end_success Solution is Clear: Proceed with Experiment check_concentration->end_success No use_solubilizer Consider Solubilizing Agents (e.g., Cyclodextrins, Surfactants) lower_concentration->use_solubilizer use_solubilizer->end_fail

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway cluster_pathway Akt/mTOR Signaling Pathway This compound This compound akt Akt This compound->akt Inhibition mtor mTOR akt->mtor pkm2 PKM2 mtor->pkm2 glycolysis Glycolysis pkm2->glycolysis cell_viability Cell Viability glycolysis->cell_viability Supports

Caption: Proposed mechanism of this compound via the Akt/mTOR pathway.[6]

References

Technical Support Center: Optimization of Deoxyshikonofuran Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of deoxyshikonofuran using chromatographic techniques. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic method is best for purifying this compound?

A1: High-Speed Counter-Current Chromatography (HSCCC) is often superior to traditional column chromatography (CC) methods like silica gel or Sephadex LH-20 for purifying this compound and other shikonin derivatives.[1][2] HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating issues like irreversible sample adsorption.[1] This results in higher purity and recovery of the target compound.

Q2: What are the common impurities found in crude this compound extracts?

A2: Crude extracts from plant sources, such as those from the Boraginaceae family, typically contain a mixture of shikonin derivatives.[1][3] Common impurities include shikonin, acetylshikonin, isobutyrylshikonin, and other esters, as well as oligomeric forms of these compounds.[1][4]

Q3: Is this compound sensitive to temperature and pH during purification?

A3: Yes, shikonin derivatives can be unstable under certain conditions. They are known to be thermally unstable, especially at temperatures exceeding 60°C. While specific data for this compound is limited, analogous compounds show degradation at highly acidic (pH 1-2) or alkaline conditions, particularly when heated.[5][6] It is advisable to conduct purification at room temperature and maintain a neutral pH whenever possible.

Q4: How can I monitor the purity of my fractions during chromatography?

A4: The purity of fractions containing this compound and other shikonin derivatives can be effectively determined by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[1][2] For more detailed structural confirmation and to detect the presence of oligomeric derivatives, Mass Spectrometry (MS) can be coupled with HPLC (HPLC-DAD-MS).[1][2]

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic purification of this compound.

Problem 1: Poor Separation / Co-elution of Compounds
Possible Cause Solution
Inappropriate Solvent System The polarity of the mobile phase is critical. For silica gel chromatography, a common mobile phase is a mixture of petroleum ether and ethyl acetate.[3] For HSCCC, a two-phase solvent system like n-hexane:acetonitrile:methanol (8:5:2 v/v/v) has been used successfully for similar compounds.[1] Systematically vary the solvent ratios to optimize the separation.
Incorrect Stationary Phase If using traditional column chromatography, silica gel might not be providing enough selectivity. Consider using other stationary phases like Sephadex LH-20 or switching to HSCCC which does not use a solid support.[1][2]
Sample Overload Loading too much crude extract onto the column can lead to broad, overlapping peaks. Reduce the amount of sample loaded relative to the column size.
Column Inefficiency For traditional columns, this could be due to improper packing. For HSCCC, ensure the system is properly equilibrated and the rotational speed is optimized.
Problem 2: Low Yield or Loss of Compound
Possible Cause Solution
Irreversible Adsorption This compound may be adsorbing irreversibly to the stationary phase, especially with silica gel. This is a primary reason to consider HSCCC, which eliminates this issue.[1] If using silica, deactivation by adding a small percentage of a polar solvent like triethylamine to the mobile phase can sometimes help.
Compound Degradation As shikonin derivatives can be sensitive to heat and pH, ensure the purification process is carried out at a controlled temperature and that solvents are neutral.[5] Avoid prolonged exposure to light, as this can also cause degradation.
Compound Eluted in Solvent Front If the initial solvent system is too polar, the compound may elute very quickly with the solvent front. Check the first fractions collected to see if this has occurred.[7]
Fractions are Too Dilute The compound may have eluted, but at a concentration too low to detect easily. Try concentrating the fractions in the expected elution range before analysis.[7]
Troubleshooting Flowchart

Below is a logical diagram to guide troubleshooting during chromatography.

G Troubleshooting Chromatography Issues start Problem Detected poor_resolution Poor Resolution / Peak Overlap start->poor_resolution low_yield Low Yield / No Compound Detected start->low_yield check_solvent Optimize Solvent System (Adjust Polarity) poor_resolution->check_solvent Is solvent optimal? change_stationary Change Stationary Phase (e.g., Silica -> HSCCC) poor_resolution->change_stationary Is stationary phase appropriate? check_loading Reduce Sample Load poor_resolution->check_loading Is column overloaded? check_degradation Assess Compound Stability (TLC Stability Test) low_yield->check_degradation Is compound stable? check_adsorption Check for Irreversible Adsorption (Consider HSCCC) low_yield->check_adsorption Is compound adsorbing? check_elution Analyze Early & Late Fractions (Concentrate if needed) low_yield->check_elution Where did compound elute? solution Problem Resolved check_solvent->solution change_stationary->solution check_loading->solution check_degradation->solution check_adsorption->solution check_elution->solution

Caption: A flowchart for troubleshooting common chromatography problems.

Experimental Protocols

Protocol 1: Extraction of Crude Shikonin Derivatives
  • Preparation : Dry the roots of a suitable plant from the Boraginaceae family (e.g., Arnebia euchroma, Lithospermum erythrorhizon) and grind them into a fine powder.

  • Extraction : Perform extraction using n-hexane or petroleum ether to obtain a lipophilic extract containing this compound and other derivatives.[3] Ultrasound-assisted extraction can improve efficiency, with optimal conditions reported as using 95% ethanol at a liquid-to-solid ratio of 11:1 for 87 minutes at 39°C.[2]

  • Concentration : Evaporate the solvent from the extract under vacuum using a rotary evaporator to yield the crude extract.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
  • Solvent System Preparation : Prepare a two-phase solvent system. A system of n-hexane:acetonitrile:methanol (8:5:2 v/v/v) has been shown to be effective for shikonin derivatives.[1] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both phases before use.

  • HSCCC System Preparation : Fill the HSCCC column with the stationary phase (typically the upper phase for this solvent system).

  • Sample Loading : Dissolve a known amount of the crude extract (e.g., 100 mg) in a small volume of the solvent mixture and inject it into the system.

  • Elution : Pump the mobile phase through the column at a constant flow rate while the column is rotating at a set speed (e.g., 800 rpm).

  • Fraction Collection : Collect fractions of the eluent at regular intervals.

  • Analysis : Analyze the collected fractions using HPLC-DAD to determine which fractions contain the purified this compound.

  • Recovery : Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Shikonin Derivative Purification
Method Stationary Phase Mobile Phase / Solvent System Purity of Monomeric Derivatives Key Advantage Reference
Column Chromatography (CC) Silica GelPetroleum Ether / Ethyl AcetateLowerWidely available[3]
Column Chromatography (CC) Sephadex LH-20MethanolModerateGood for size exclusion[1]
High-Speed Counter-Current Chromatography (HSCCC) None (Liquid-Liquid)n-hexane:acetonitrile:methanol (8:5:2 v/v/v)HigherNo irreversible adsorption, high purity[1][2]

Visualization of Experimental Workflow

The diagram below illustrates the general workflow for the purification of this compound.

G This compound Purification Workflow start Start: Dried Plant Material (e.g., Arnebia euchroma roots) extraction Step 1: Solvent Extraction (e.g., n-hexane or ethanol) start->extraction concentration Step 2: Concentration (Rotary Evaporation) extraction->concentration Crude Extract chromatography Step 3: Chromatographic Purification (HSCCC Recommended) concentration->chromatography analysis Step 4: Fraction Analysis (HPLC-DAD) chromatography->analysis Collected Fractions recovery Step 5: Solvent Removal from Pure Fractions analysis->recovery Identified Pure Fractions final_product End: Purified this compound recovery->final_product

Caption: General workflow from crude plant material to purified this compound.

References

Technical Support Center: Overcoming Challenges in Deoxyshikonofuran Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Deoxyshikonofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this complex molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

This compound is a naphthoquinone derivative belonging to the shikonin family of natural products.[1] Shikonin and its derivatives are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of this compound and its analogs is of significant interest to the pharmaceutical industry for the development of new therapeutic agents.[2][3]

Q2: What are the main synthetic routes to the naphtho[2,3-b]furan-4,9-dione core of this compound?

Several synthetic strategies can be employed to construct the core structure of this compound. Common approaches include:

  • Palladium-catalyzed reverse hydrogenolysis: This method involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins.[4]

  • Visible-light-mediated [3+2] cycloaddition: This approach offers an environmentally friendly route to the naphtho[2,3-b]furan-4,9-dione scaffold.[5][6]

  • Base-promoted C,O-dialkylation: This one-pot synthesis utilizes the reaction of β-dicarbonyl compounds with 2,3-dichloro-1,4-naphthoquinones.[7]

Q3: What are the primary challenges when scaling up the synthesis of furan-containing molecules like this compound?

Scaling up the synthesis of furan derivatives presents several common obstacles:

  • Furan Ring Instability: The furan ring is sensitive to acidic and oxidative conditions, which can lead to ring-opening and the formation of unwanted byproducts.[8][9][10]

  • Byproduct Formation: Side reactions can lead to a complex mixture of products, complicating purification and reducing the overall yield.

  • Purification Difficulties: The separation of this compound from structurally similar impurities can be challenging, often requiring multiple chromatographic steps.[11][12]

  • Catalyst Deactivation: In catalytic reactions, the catalyst can lose activity over time, impacting reaction efficiency and cost-effectiveness on a larger scale.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and scale-up of this compound.

Problem 1: Low Yield of the Naphtho[2,3-b]furan-4,9-dione Core
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. - Ensure all starting materials are pure and dry. - Increase the reaction temperature or prolong the reaction time cautiously, while monitoring for product degradation.
Side Reactions - Optimize the reaction conditions (solvent, temperature, catalyst loading) to minimize the formation of byproducts. - Consider using milder reaction conditions to improve selectivity.
Poor Quality of Reagents - Use freshly purified or high-purity reagents. - Ensure solvents are anhydrous, as water can interfere with many organic reactions.
Catalyst Inefficiency - Screen different catalysts or catalyst loadings to find the most effective system for your specific substrate. - For heterogeneous catalysts like Pd/C, ensure proper activation and handling to maintain activity.[4]
Problem 2: Furan Ring Instability and Degradation
Potential Cause Troubleshooting Suggestion
Acidic Conditions - If using acidic catalysts, consider milder alternatives or buffer the reaction mixture.[8][9] - During workup, use a mild base to neutralize any residual acid.
Oxidative Degradation - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid strong oxidizing agents in subsequent steps if the furan ring is already formed.
High Temperatures - Conduct the reaction at the lowest effective temperature to minimize thermal decomposition of the furan moiety.
Exposure to Light - Protect the reaction mixture and the purified product from light, as some furan derivatives are photolabile.
Problem 3: Difficulties in Purification
Potential Cause Troubleshooting Suggestion
Complex Product Mixture - Optimize the reaction to improve selectivity and reduce the number of byproducts. - Employ a multi-step purification strategy, which may include a combination of column chromatography, recrystallization, and preparative HPLC.[12][13]
Structurally Similar Impurities - Use high-resolution chromatography techniques (e.g., HPLC with a high-performance column) for better separation. - Consider derivatization of the mixture to facilitate the separation of the desired product.
Product Tailing on Silica Gel - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent during column chromatography. - Consider using a different stationary phase, such as alumina or reverse-phase silica.

Experimental Protocols

Conceptual Protocol: Palladium-Catalyzed Synthesis of a Naphtho[2,3-b]furan-4,9-dione Derivative

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add the 2-hydroxy-1,4-naphthoquinone starting material and a suitable olefin.

  • Solvent and Catalyst Addition: Dissolve the reactants in an appropriate high-boiling solvent (e.g., toluene, xylene). Add the palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst through a pad of Celite. Wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Visualizing the Process

To aid in understanding the workflow and potential challenges, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (2-hydroxy-1,4-naphthoquinone, olefin) reaction Palladium-Catalyzed Coupling Reaction start->reaction Solvent, Catalyst workup Reaction Workup (Filtration, Extraction) reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography pure Pure this compound Analog chromatography->pure troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions instability Product Instability degradation Degradation instability->degradation purification_issue Purification Difficulty impurities Complex Impurities purification_issue->impurities optimize_conditions Optimize Reaction Conditions incomplete_rxn->optimize_conditions side_reactions->optimize_conditions change_reagents Change Reagents/Catalyst side_reactions->change_reagents degradation->optimize_conditions inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere purification_method Modify Purification Method impurities->purification_method

References

Minimizing degradation of Deoxyshikonofuran during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Deoxyshikonofuran during experimental procedures. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring naphthoquinone compound.[1] Like many naphthoquinones, it is susceptible to degradation under various experimental conditions, which can lead to a loss of its biological activity and the formation of unknown byproducts. This instability can compromise experimental reproducibility and the accuracy of results.

Q2: What are the primary factors that contribute to the degradation of this compound?

The stability of shikonin derivatives, including this compound, is influenced by several factors:

  • pH: Shikonin pigments exhibit different colors at varying pH levels, indicating structural changes. They are generally red in acidic conditions, purple at neutral pH, and blue in alkaline environments. These color changes suggest that pH plays a significant role in the stability of the molecule.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: As a naphthoquinone, this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and certain reactive chemicals.

Q3: How should I store this compound to ensure its stability?

To maximize stability, solid this compound should be stored at 4°C and protected from light.[1] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

Q4: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For cell culture experiments, a stock solution is typically prepared in DMSO and then diluted to the final concentration in the culture medium.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in stock solutions or during the experiment.Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) before each experiment. Protect solutions from light and heat. Minimize the time the compound is in aqueous solutions.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) Degradation of this compound into one or more degradation products.Analyze a freshly prepared standard of this compound to confirm its retention time. If new peaks are present in the experimental sample, it is likely that degradation has occurred. Consider performing forced degradation studies to identify potential degradation products.
Color change of the this compound solution during the experiment A shift in pH or degradation of the compound.Monitor the pH of your experimental system. Shikonin derivatives are known to change color with pH. If the pH is stable, the color change likely indicates degradation.
Precipitation of the compound in aqueous media Poor solubility of this compound in aqueous solutions.Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is compatible with your experimental system and does not exceed levels toxic to cells. The final DMSO concentration should typically be below 0.5%.

Quantitative Stability Data

The following table summarizes the available stability data for Deoxyshikonin, a closely related shikonin derivative, which can be used as an estimate for this compound's stability.

Condition Parameter Value Reference
Thermal Degradation Half-life (t1/2) at 60°C (in 50% EtOH/H₂O, pH 3.0)14.6 hours[2]
Photodegradation Half-life (t1/2) at 20,000 lx light intensity4.2 - 5.1 hours[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or amber vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • UV-Vis spectrophotometer

Procedure:

  • Acidic Degradation: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points.

  • Alkaline Degradation: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature and collect samples at various time points.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature and collect samples at various time points.

  • Photodegradation: Expose a solution of this compound to a light source with a known intensity (e.g., 20,000 lx) and collect samples at various time points.

  • Thermal Degradation: Incubate a solid sample or a solution of this compound at an elevated temperature (e.g., 60°C) and collect samples at various time points.

  • Analysis: Analyze the collected samples by HPLC or LC-MS to separate and identify the parent compound and any degradation products.

Visualizations

Experimental Workflow for Minimizing Degradation

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation storage Store Solid at 4°C, Protected from Light weigh Weigh in Inert Atmosphere (Optional) storage->weigh Equilibrate to RT dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Small Volumes dissolve->aliquot store_stock Store Stock at -20°C aliquot->store_stock thaw Thaw Aliquot Immediately Before Use store_stock->thaw dilute Dilute in Pre-warmed Medium thaw->dilute incubate Minimize Incubation Time dilute->incubate analyze Analyze Promptly incubate->analyze

Caption: Workflow for handling this compound to minimize degradation.

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

G This compound Inhibition of the PI3K/Akt/mTOR Pathway DSF This compound PI3K PI3K DSF->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

References

Best practices for handling and storing Deoxyshikonofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and experimental use of Deoxyshikonofuran.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for storing this compound powder?

This compound is sensitive to light and heat.[1] To ensure its stability, the solid compound should be stored under the following conditions:

ParameterRecommendation
Temperature Refrigerated temperatures.
Light Protect from light.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2]
Container Keep the container tightly closed.[2]

2. How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

  • Preparation: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. Gentle warming and sonication can aid in dissolution.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C and protect them from light.

3. What are the known degradation pathways for this compound?

Specific degradation pathways for this compound are not extensively documented in the available literature. However, as a naphthoquinone derivative similar to shikonin, it is susceptible to degradation under certain conditions. Shikonin and its derivatives are known to be unstable when exposed to light, heat, and alkaline conditions.[1] Degradation of 1,4-naphthoquinones can begin with hydroxylation of the quinoid ring.[3]

4. How stable is this compound in aqueous solutions?

This compound is less stable in aqueous solutions compared to other shikonin derivatives.[2] Studies on shikonin derivatives have shown that their stability is pH-dependent, with greater stability in acidic conditions.[2] For experiments, it is recommended to prepare fresh dilutions in aqueous media from a DMSO stock solution immediately before use.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

  • Problem: A precipitate is observed after adding the this compound solution to the cell culture medium.

  • Possible Causes:

    • The final concentration of DMSO in the media is too high, causing the compound to precipitate.

    • The concentration of this compound exceeds its solubility limit in the aqueous medium.

    • Interaction with components in the serum or media.

  • Solutions:

    • Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize cytotoxicity.

    • Prepare a more dilute stock solution of this compound to reduce the amount of DMSO needed.

    • When diluting the stock solution, add the culture medium to the this compound solution dropwise while vortexing to facilitate mixing and prevent precipitation.[4]

    • Consider using a serum-free medium for the duration of the treatment if interactions with serum components are suspected.

Issue 2: Interference with Colorimetric or Fluorometric Assays

  • Problem: this compound, being a colored compound, is interfering with the absorbance or fluorescence readings in cell-based assays like the MTT or Annexin V assays.

  • Possible Causes:

    • The inherent color of this compound contributes to the absorbance reading in colorimetric assays.

    • The compound may be autofluorescent, leading to high background signals in fluorescence-based assays.[5]

  • Solutions:

    • For Colorimetric Assays (e.g., MTT): Run parallel control wells containing the same concentration of this compound in the medium but without cells. Subtract the absorbance of these control wells from the absorbance of the wells with cells to correct for the compound's color.

    • For Fluorometric Assays (e.g., Annexin V):

      • Include a control group of cells treated with this compound but not stained with the fluorescent dye to measure the compound's autofluorescence.

      • If autofluorescence is significant, consider using a fluorescent dye with an emission spectrum that does not overlap with that of this compound. Red-shifted fluorescent probes can sometimes mitigate interference from autofluorescent compounds.[6]

Issue 3: Inconsistent or Non-reproducible Experimental Results

  • Problem: High variability is observed between replicate experiments.

  • Possible Causes:

    • Degradation of this compound due to improper storage or handling.

    • Inconsistent preparation of working solutions.

    • Variations in cell seeding density or cell health.

  • Solutions:

    • Strictly adhere to the recommended storage and handling procedures. Always prepare fresh dilutions from a frozen stock.

    • Ensure accurate and consistent pipetting when preparing serial dilutions.

    • Maintain consistent cell culture practices, including cell passage number, seeding density, and incubation times.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Replace the existing medium with the medium containing different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[7]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis of Protein Expression

This protocol provides a general framework for analyzing changes in protein expression in cells treated with this compound.

  • Materials:

    • This compound stock solution (in DMSO)

    • 6-well cell culture plates

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane and run the gel.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

3. Apoptosis Detection using Annexin V Staining

This protocol outlines the steps for detecting apoptosis in this compound-treated cells by flow cytometry.

  • Materials:

    • This compound stock solution (in DMSO)

    • 6-well cell culture plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Experimental Workflow for Assessing this compound's Effect on Cell Viability

This diagram illustrates the general workflow for determining the IC50 of this compound in a cancer cell line.

Cell_Viability_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of this compound seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calculate_viability Calculate % Cell Viability vs. Control read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound.

Hypoxia-Inducible Factor-1α (HIF-1α) and NF-κB Signaling Pathways

This compound and related compounds may also influence other critical signaling pathways involved in cancer progression, such as the HIF-1α and NF-κB pathways.

HIF1a_NFkB_Pathways cluster_stimuli Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Inflammation Inflammation IKK IKK Complex Inflammation->IKK HIF1a_translocation HIF-1α Translocation HIF1a_stabilization->HIF1a_translocation IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_dimer NF-κB Dimer NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation This compound This compound This compound->HIF1a_stabilization Potential Inhibition This compound->IKK Potential Inhibition Angiogenesis Angiogenesis HIF1a_translocation->Angiogenesis Promotes Inflammatory_response Inflammatory Response NFkB_translocation->Inflammatory_response Promotes

References

Addressing batch-to-batch variability of Deoxyshikonofuran extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxyshikonofuran extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in color and potency between different batches of our this compound extract. What are the primary causes?

A1: Batch-to-batch variability in botanical extracts is a common challenge. The primary factors influencing the consistency of this compound extracts include:

  • Raw Material Variability: The chemical composition of the source plant can differ based on genetics, geographical location, climate, harvest time, and storage conditions. These factors can alter the concentration of this compound and other related compounds.[1][2][3]

  • Extraction Method: The choice of solvent, extraction temperature, and duration significantly impacts the yield and purity of the final extract. Inconsistent extraction protocols are a major source of variability.[4][5][6]

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.

  • Stability of this compound: this compound is sensitive to heat and light, and degradation can occur during processing and storage, leading to reduced potency.[7]

Q2: How can we minimize variability originating from the raw plant material?

A2: To mitigate variability from the raw material, consider the following strategies:

  • Standardized Sourcing: Whenever possible, source your plant material from a single, reputable supplier who can provide information on the plant's origin and harvesting conditions.

  • Macroscopic and Microscopic Identification: Verify the identity of the plant material upon receipt.

  • Chemical Fingerprinting: Implement a preliminary analytical check, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), on the raw material to ensure it meets a predefined chemical profile before proceeding with extraction.

  • Proper Storage: Store the raw plant material in a cool, dark, and dry place to prevent degradation of the active compounds.

Q3: What are the recommended starting points for optimizing our this compound extraction protocol?

A3: The optimal extraction parameters depend on your specific research goals (e.g., maximizing yield vs. purity). Here are some general guidelines for optimization:

  • Solvent Selection: The polarity of the solvent is crucial. Non-polar solvents like hexane or petroleum ether are often used for the initial extraction of shikonin-type compounds. Experiment with solvents of varying polarities to find the best fit for your needs. The use of aqueous organic solvents (e.g., 80% methanol or ethanol) has been shown to be effective for extracting phenolic compounds.[8]

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermally sensitive compounds like this compound.[7] Start with extractions at room temperature and gradually increase to find a balance.

  • Duration: Longer extraction times can increase yield but may also extract more impurities. Time-course studies can help determine the optimal extraction duration.

Q4: How can we assess the purity and concentration of this compound in our extracts?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying this compound. A C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying this compound and its potential impurities or degradation products by providing molecular weight information.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of this compound and for confirming the identity of the compound in your extract.[2][13][14]

Troubleshooting Guides

Problem Possible Causes Troubleshooting Steps
Low Yield of this compound 1. Inefficient extraction solvent. 2. Suboptimal extraction temperature or duration. 3. Degradation of this compound during extraction. 4. Poor quality of raw material.1. Test a range of solvents with varying polarities. 2. Optimize temperature and time parameters. Start with shorter durations and lower temperatures to minimize degradation. 3. Protect the extraction mixture from light and use the lowest effective temperature. 4. Perform quality control on the raw material before extraction.
Inconsistent Bioactivity Between Batches 1. Variation in the concentration of this compound. 2. Presence of interfering compounds in some batches. 3. Degradation of the active compound.1. Quantify the concentration of this compound in each batch using a validated HPLC method. Normalize the concentration for your experiments. 2. Use LC-MS to identify potential impurities that may be affecting the bioactivity. 3. Assess the stability of your extracts under your storage conditions. Perform forced degradation studies to understand potential degradation pathways.
Presence of Unknown Peaks in HPLC Chromatogram 1. Impurities from the raw material. 2. Degradation products of this compound. 3. Contaminants from solvents or equipment.1. Analyze the raw material extract to see if the peaks are present. 2. Use LC-MS/MS to identify the molecular weight and fragmentation pattern of the unknown peaks to elucidate their structure. 3. Run a blank (solvent only) to check for contamination.

Data Presentation

Table 1: Effect of Extraction Solvent on the Yield of Plant Extracts

This table summarizes the general effect of different solvents on the extraction yield from various plant materials. While not specific to this compound, it provides a useful starting point for solvent selection.

Solvent Extraction Method Plant Material Yield (%) Reference
WaterRefluxWithania somnifera root9.51[6]
Water-Ethanol (1:1)RefluxWithania somnifera root~8.5[6]
EthanolRefluxWithania somnifera root~5.0[6]
WaterMicrowave-AssistedWithania somnifera root13.02[6]
Water-Ethanol (1:1)Microwave-AssistedWithania somnifera root13.75[6]
MethanolSoxhletDelonix regia leaf29.28[15]
Distilled WaterSoxhletDelonix regia stem13.88[15]
MethanolMacerationDelonix regia stem52.53 (urease inhibition %)[15]

Experimental Protocols

Protocol 1: HPLC-UV Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound in an extract.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (analytical grade).

    • Ultrapure water.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with a higher concentration of Solvent A, and gradually increase the concentration of Solvent B over the run. A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of this compound (typically around 516 nm for shikonins).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

    • Sample Solution: Accurately weigh the dried this compound extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and record the peak area for this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: LC-MS Identification of this compound and Impurities

This protocol outlines a general procedure for the identification of this compound and related compounds.

  • Instrumentation:

    • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Reagents:

    • Same as for HPLC-UV analysis.

  • Chromatographic Conditions:

    • Use similar chromatographic conditions as described in the HPLC-UV protocol to achieve separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to obtain comprehensive information.

    • Mass Range: Scan a mass range appropriate for this compound and its potential derivatives and degradation products (e.g., m/z 100-1000).

    • Fragmentation: For structural information, perform tandem MS (MS/MS) experiments on the parent ion of interest.

  • Data Analysis:

    • Extract the ion chromatogram corresponding to the m/z of this compound.

    • Analyze the mass spectra of the peaks to confirm the molecular weight.

    • Interpret the MS/MS fragmentation patterns to confirm the structure and identify unknown impurities.

Protocol 3: NMR for Structural Confirmation

This protocol provides a general workflow for using NMR for structural analysis.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified this compound extract in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • NMR Experiments:

    • 1H NMR: Provides information about the number and types of protons in the molecule.

    • 13C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule and confirming the overall structure.

  • Data Analysis:

    • Process and analyze the NMR spectra to assign the chemical shifts and coupling constants for all protons and carbons.

    • Compare the obtained data with published literature values for this compound to confirm its identity.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using DOT language to visualize key signaling pathways and workflows relevant to this compound research.

experimental_workflow cluster_extraction Extraction and Initial QC cluster_purification Purification and Characterization cluster_bioactivity Bioactivity and Mechanism raw_material Raw Plant Material extraction Optimized Extraction raw_material->extraction initial_qc TLC/HPLC Screening extraction->initial_qc purification Column Chromatography initial_qc->purification hplc_quant HPLC-UV Quantification purification->hplc_quant lcms_id LC-MS Identification purification->lcms_id nmr_structure NMR Structural Elucidation purification->nmr_structure cell_culture Cell-Based Assays hplc_quant->cell_culture signaling_pathway Signaling Pathway Analysis cell_culture->signaling_pathway

Diagram 1: A typical experimental workflow for this compound research.

p38_MAPK_pathway This compound This compound p38 p38 MAPK This compound->p38 activates caspase8 Caspase-8 p38->caspase8 activates caspase9 Caspase-9 p38->caspase9 activates caspase3 Caspase-3 caspase8->caspase3 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Diagram 2: this compound-induced apoptosis via the p38 MAPK pathway.

PI3K_Akt_mTOR_pathway This compound This compound pi3k PI3K This compound->pi3k inhibits akt Akt pi3k->akt activates mtor mTOR akt->mtor activates cell_survival Cell Survival & Glycolysis mtor->cell_survival promotes NFkB_pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK inflammatory_stimuli->ikk activates This compound This compound This compound->ikk inhibits ikb IκBα ikk->ikb phosphorylates (leading to degradation) nfkb NF-κB ikb->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes activates

References

Technical Support Center: Refining Deoxyshikonin Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The information provided in this technical support center pertains to Deoxyshikonin . Our comprehensive review of scientific literature found limited to no specific data on "Deoxyshikonofuran" in the context of cell culture experiments. It is highly probable that "this compound" is a typographical error for the well-documented compound, Deoxyshikonin.

This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the effective use of Deoxyshikonin in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is Deoxyshikonin and what is its primary mechanism of action?

Deoxyshikonin is a naturally occurring naphthoquinone compound isolated from Arnebia euchroma and Lithospermum erythrorhizon.[1] It is recognized for its anti-tumor properties. The primary mechanism of action for Deoxyshikonin in cancer cells is the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is crucial for cell survival, proliferation, and growth. By down-regulating the expression of key proteins like PI3K, phosphorylated Akt (p-Akt), and mTOR, Deoxyshikonin can effectively induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][3] Some studies also indicate its involvement in activating the p38 MAPK pathway to induce apoptosis in certain cancer types, such as osteosarcoma.[4]

Q2: How should I prepare and store Deoxyshikonin stock solutions?

Deoxyshikonin is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 10 mM stock solution in DMSO is common.[2] To prepare a working solution, the DMSO stock is further diluted in cell culture medium to the desired final concentration.[3] It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

For storage, DMSO stock solutions of Deoxyshikonin should be stored at -20°C.[5] To maintain compound integrity, it is advisable to minimize the number of freeze-thaw cycles.[6][7] Aliquoting the stock solution into smaller, single-use vials can help prevent degradation from repeated temperature changes.

Q3: What are the typical effective concentrations for Deoxyshikonin in cell culture?

The effective concentration of Deoxyshikonin is cell-line dependent and varies with the duration of treatment. For example, in studies with human colorectal cancer cell lines like HT29 and DLD-1, concentrations ranging from 6.25 to 100 µg/mL have been used.[2] The IC50 (the concentration that inhibits 50% of cell growth) for HT29 cells has been reported to be approximately 31.00 µM after 24 hours of treatment and 10.97 µM after 48 hours.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: What are the observed cellular effects of Deoxyshikonin treatment?

Treatment of cancer cells with Deoxyshikonin typically leads to several key cellular responses:

  • Inhibition of Cell Viability: Deoxyshikonin reduces the viability of cancer cells in a dose- and time-dependent manner.[4]

  • Induction of Apoptosis: It promotes programmed cell death, which can be observed by an increase in the population of apoptotic cells.[2][3]

  • Cell Cycle Arrest: Deoxyshikonin can cause cells to accumulate in the G0/G1 phase of the cell cycle, thereby preventing their progression to the S (synthesis) and G2/M (mitosis) phases.[2][3]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No observable effect on cells after treatment. Sub-optimal Concentration: The concentration of Deoxyshikonin may be too low for the specific cell line.Perform a dose-response study with a broader range of concentrations to determine the EC50 for your cell line.
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity.[6][7]Prepare fresh dilutions from a new stock aliquot. Ensure proper storage at -20°C.
Cell Line Resistance: The cell line may be inherently resistant to the effects of Deoxyshikonin.Consider using a different cell line known to be sensitive to PI3K/Akt pathway inhibitors or investigate the expression levels of the target proteins in your cell line.
High levels of cell death even at low concentrations. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration does not exceed 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
High Cell Line Sensitivity: The cell line being used may be particularly sensitive to Deoxyshikonin.Lower the concentration range in your dose-response experiments to identify a more suitable working concentration.
Precipitate formation in the culture medium. Poor Solubility: Deoxyshikonin may precipitate when diluted into aqueous culture medium.Ensure the stock solution is fully dissolved before diluting. If precipitation occurs, gentle warming and sonication of the stock solution may help.[2] Also, ensure the final DMSO concentration is sufficient to maintain solubility.
Inconsistent experimental results. Variability in Cell Culture: Differences in cell passage number, confluency at the time of treatment, or incubation times can lead to variability.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency for all experiments.
Compound Instability in Media: The compound may not be stable in the culture medium over long incubation periods.Consider refreshing the medium with a new dose of Deoxyshikonin for long-term experiments.

Data Presentation

Table 1: IC50 Values of Deoxyshikonin in a Human Colorectal Cancer Cell Line

Cell LineTreatment DurationIC50 (µM)Citation
HT2924 hours31.00 ± 0.78[3]
HT2948 hours10.97 ± 1.23[2][3]

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

Assay TypeCell TypeConcentration Range (µg/mL)Citation
Cell Proliferation/ViabilityHuman Colorectal Cancer Cells (e.g., HT29, DLD-1)6.25 - 100[2]
Apoptosis InductionHuman Colorectal Cancer Cells (e.g., HT29)25 - 100[2]
Cell Cycle AnalysisHuman Colorectal Cancer Cells (e.g., HT29)25 - 100[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Deoxyshikonin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Deoxyshikonin. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Deoxyshikonin as described above.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blotting for PI3K/Akt Pathway Analysis
  • Cell Lysis: After treatment with Deoxyshikonin, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against PI3K, Akt, p-Akt, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G Deoxyshikonin Signaling Pathway Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits Deoxyshikonin Deoxyshikonin Deoxyshikonin->PI3K inhibits Deoxyshikonin->Akt inhibits phosphorylation Deoxyshikonin->mTOR inhibits

Caption: Deoxyshikonin inhibits the PI3K/Akt/mTOR signaling pathway.

G Experimental Workflow for Deoxyshikonin Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in Plate prepare_compound Prepare Deoxyshikonin Dilutions treat_cells Treat Cells with Deoxyshikonin prepare_compound->treat_cells incubate Incubate for 24/48h treat_cells->incubate viability_assay Cell Viability Assay (MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubate->apoptosis_assay protein_analysis Protein Analysis (Western Blot) incubate->protein_analysis data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis

Caption: A typical workflow for cell-based assays with Deoxyshikonin.

G Troubleshooting: No Compound Effect start No observable effect? q1 Is the concentration range appropriate? start->q1 q2 Is the stock solution properly stored? q1->q2 Yes sol1 Perform dose-response to find EC50. q1->sol1 No q3 Is the cell line known to be responsive? q2->q3 Yes sol2 Use a fresh aliquot. Minimize freeze-thaw cycles. q2->sol2 No sol3 Verify target expression. Consider a different cell line. q3->sol3 No

Caption: A logical guide for troubleshooting lack of compound efficacy.

References

Validation & Comparative

Validating the anti-cancer activity of Deoxyshikonofuran in specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Anti-Cancer Properties of Deoxyshikonofuran and its Performance Against Alternative Compounds.

This compound (DSK), a naturally occurring naphthoquinone derivative, has demonstrated significant anti-cancer properties across a range of cancer cell lines. This guide provides a comprehensive comparison of DSK's efficacy with other established anti-cancer agents, supported by experimental data. It delves into the molecular mechanisms of DSK, focusing on its impact on key signaling pathways, and offers detailed protocols for the cited experimental methodologies.

Comparative Cytotoxicity Analysis

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, with its efficacy often compared to standard chemotherapeutic drugs such as Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these comparisons.

Cell LineCancer TypeThis compound (DSK) IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
HSC-3 Tongue Squamous Cell Carcinoma8.995[1]Not ReportedNot Reported
SCC-9 Tongue Squamous Cell Carcinoma8.274[1]Not ReportedNot Reported
THP-1 Acute Myeloid LeukemiaNot ReportedNot ReportedNot Reported
HL60 Acute Myeloid LeukemiaNot ReportedNot ReportedNot Reported
U2OS OsteosarcomaNot ReportedNot ReportedNot Reported
HOS OsteosarcomaNot Reported0.102[2]10.39[2]
HeLa Cervical CancerNot ReportedNot ReportedNot Reported
SiHa Cervical CancerNot ReportedNot ReportedNot Reported
HT29 Colorectal CancerNot ReportedNot ReportedNot Reported

Note: "Not Reported" indicates that direct comparative IC50 values for the specified drug in the same study were not available in the searched literature. The provided IC50 values for Doxorubicin and Cisplatin in HOS cells are from a separate study and are included for general reference.

Unraveling the Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-cancer effects by modulating critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis. The two primary pathways influenced by DSK are the PI3K/Akt/mTOR pathway and the p38 MAPK pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its overactivation is a common feature in many cancers. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis DSK This compound DSK->PI3K Inhibition DSK->Akt Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

DSK's inhibitory action on the PI3K/Akt/mTOR pathway disrupts downstream signaling, leading to a reduction in protein synthesis and cell growth, and promoting apoptosis.

The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is typically activated in response to cellular stress and can lead to either cell survival or apoptosis depending on the cellular context. In many cancer cells, this compound has been observed to activate the p38 MAPK pathway, contributing to its pro-apoptotic effects.

p38_MAPK_Pathway cluster_extracellular Extracellular/Intracellular Stress cluster_cytoplasm Cytoplasm Stress Cellular Stress (e.g., DSK treatment) Upstream_Kinases Upstream Kinases (e.g., MKK3/6) Stress->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Downstream_Effectors Downstream Effectors (e.g., Caspases) p38_MAPK->Downstream_Effectors Apoptosis Apoptosis Downstream_Effectors->Apoptosis DSK This compound DSK->Upstream_Kinases Activation

Caption: this compound activates the pro-apoptotic p38 MAPK signaling pathway.

The activation of p38 MAPK by DSK triggers a downstream cascade that ultimately leads to the activation of executioner caspases, key enzymes in the apoptotic process.

Experimental Protocols

To ensure the reproducibility and transparency of the findings presented, this section provides detailed methodologies for the key experiments used to evaluate the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of DSK A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance at 570 nm E->F

Caption: A streamlined workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (and comparative drugs) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Workflow:

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A 1. Treat cells with DSK B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Key steps in the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Workflow:

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Protein extraction from treated cells B 2. SDS-PAGE to separate proteins A->B C 3. Transfer proteins to a membrane B->C D 4. Block membrane and incubate with primary antibody C->D E 5. Incubate with secondary HRP-conjugated antibody D->E F 6. Detect with chemiluminescent substrate E->F

Caption: The sequential process of Western blotting for protein detection.

Detailed Protocol:

  • Protein Extraction: Lyse DSK-treated and control cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, p38, cleaved caspase-3). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the amount of the target protein.

References

A Comparative Analysis of Deoxyshikonofuran and Shikonin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of Deoxyshikonofuran (more commonly known as Deoxyshikonin) and its parent compound, Shikonin. Both are naturally occurring naphthoquinone pigments found in the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon. While Shikonin has been extensively studied for its diverse pharmacological effects, recent research has shed light on the distinct bioactivities of its derivative, Deoxyshikonin. This comparison aims to provide a clear, data-driven overview to inform future research and drug development endeavors.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data on the anticancer and anti-inflammatory activities of Deoxyshikonin and Shikonin.

Table 1: Comparative Anticancer Activity (IC50 Values)
CompoundCell LineCancer TypeIC50 Value (µM)Incubation Time (h)Citation
Deoxyshikonin HT29Colorectal Cancer10.97 ± 1.2348[1]
HT29Colorectal Cancer31.00 ± 0.7824[1]
A375Melanoma>1048[2]
B16-F0Melanoma~548[2]
Shikonin HT29Colorectal CancerNot explicitly stated in cited texts-
A375Melanoma~1048[2]
B16-F0Melanoma>1048[2]
Human Chondrocytes-1.2 ± 0.1-[3]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Direct comparison should be made with caution due to variations in experimental conditions across different studies.

Table 2: Comparative Anti-inflammatory Activity
CompoundAssayModelEffectConcentration/DoseCitation
Deoxyshikonin Anti-inflammatory activityNot explicitly stated in cited textsMentioned to have anti-inflammatory properties, but quantitative data is limited.-
Shikonin Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophages82% inhibition1 µM[4]
TNF-α Release InhibitionLPS-stimulated RAW 264.7 macrophagesSignificant attenuation0.5 and 1.0 µM[5]
Carrageenan-induced paw edemaRat modelSignificant inhibition of edema-[6]
Proteasome InhibitionRat primary macrophage culturesReduced LPS-mediated TNF-α release4 µM[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Deoxyshikonin or Shikonin and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (usually between 550 and 600 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells. The IC50 value is then determined from the dose-response curve.[8][9][10]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Protocol:

  • Seed macrophages (e.g., RAW 264.7) in a 96-well plate and culture until confluent.

  • Pre-treat the cells with different concentrations of the test compound (Deoxyshikonin or Shikonin) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and co-incubate with the test compound for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[3][11]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Administer the test compound (Deoxyshikonin or Shikonin) or a vehicle control to rats, typically via intraperitoneal or oral route.

  • After a set period (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[6][12][13][14][15]

Signaling Pathways and Mechanisms of Action

Both Deoxyshikonin and Shikonin exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Deoxyshikonin Signaling Pathways

Deoxyshikonin has been shown to induce apoptosis and inhibit cell proliferation in cancer cells primarily through the PI3K/Akt/mTOR and p38 MAPK pathways.

  • PI3K/Akt/mTOR Pathway: Deoxyshikonin down-regulates the expression and phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[1] This inhibition leads to decreased cell survival and proliferation and the induction of apoptosis.

  • p38 MAPK Pathway: Deoxyshikonin activates the p38 MAPK pathway, which is involved in mediating apoptosis in response to cellular stress.[16][17]

Deoxyshikonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Inhibition Proliferation Inhibition p38 p38 MAPK Caspases Caspases p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis Deoxyshikonin Deoxyshikonin Deoxyshikonin->PI3K Inhibits Deoxyshikonin->p38 Activates

Caption: Deoxyshikonin's mechanism of action.

Shikonin Signaling Pathways

Shikonin's bioactivity is mediated by a broader range of signaling pathways, including the PI3K/Akt , MAPK , and NF-κB pathways.

  • PI3K/Akt/mTOR Pathway: Similar to its derivative, Shikonin inhibits the PI3K/Akt/mTOR pathway, contributing to its anticancer effects.[5]

  • MAPK Pathway: Shikonin can modulate the activity of different MAPK family members, including ERK, JNK, and p38, to induce apoptosis and inhibit inflammation.[18]

  • NF-κB Pathway: Shikonin is a potent inhibitor of the NF-κB signaling pathway.[19] By preventing the activation and nuclear translocation of NF-κB, Shikonin suppresses the expression of pro-inflammatory cytokines and mediators.

Shikonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4, EGFR) PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK IκB IκB Receptor->IκB Akt Akt PI3K->Akt Proliferation_Inhibition Proliferation Inhibition Apoptosis Apoptosis MAPK->Apoptosis NF_kB NF-κB IκB->NF_kB Inhibits Inflammation_Inhibition Inflammation Inhibition NF_kB->Inflammation_Inhibition Shikonin Shikonin Shikonin->PI3K Inhibits Shikonin->MAPK Modulates Shikonin->IκB Prevents Degradation

Caption: Shikonin's multifaceted mechanism of action.

Conclusion

This comparative analysis highlights both the similarities and differences in the bioactivities of Deoxyshikonin and Shikonin. While both compounds exhibit promising anticancer properties through modulation of the PI3K/Akt/mTOR pathway, Deoxyshikonin's effects appear to be more specifically linked to this and the p38 MAPK pathway in the studied cancer models. Shikonin, on the other hand, demonstrates a broader spectrum of activity, notably its potent anti-inflammatory effects mediated through the inhibition of the NF-κB pathway.

The provided data and experimental protocols offer a foundation for researchers to design further comparative studies. A more direct, head-to-head comparison of their anti-inflammatory potencies using standardized assays is warranted to fully elucidate their therapeutic potential. Understanding the distinct molecular targets and mechanisms of these related compounds will be crucial for the development of novel and more effective therapeutic strategies for cancer and inflammatory diseases.

References

Deoxyshikonofuran: A Comparative Analysis of its Anti-Cancer Mechanism via PI3K/Akt/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Deoxyshikonofuran's (also referred to as Deoxyshikonin in much of the literature) mechanism of action with other known inhibitors of the PI3K/Akt/mTOR signaling pathway. The information is supported by experimental data from peer-reviewed studies, with a focus on its potential as an anti-cancer agent.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-tumor effects by targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[5][6]

This compound has been shown to down-regulate the expression and phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, in various cancer cell lines such as colorectal cancer and acute myeloid leukemia (AML).[1][2][3] This inhibition leads to a cascade of downstream effects, including:

  • Induction of Apoptosis: By suppressing the pro-survival signals of the Akt/mTOR pathway, this compound promotes programmed cell death in cancer cells.[2][7][8]

  • Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest, primarily at the G0/G1 phase, thereby preventing cancer cell proliferation.[1][3]

  • Inhibition of Glycolysis: this compound can decrease glucose consumption and lactate production in cancer cells by downregulating the expression of pyruvate kinase M2 (PKM2), a key enzyme in aerobic glycolysis, a process often exploited by tumors.[2][4]

Comparative Performance with Alternative PI3K/Akt/mTOR Inhibitors

To contextualize the efficacy of this compound, its performance is compared with other well-established inhibitors of the PI3K/Akt/mTOR pathway.

CompoundTarget(s)Cell LineIC50 ValueReference(s)
This compound PI3K/Akt/mTOR PathwayHT2910.97 µM[1][3]
LY294002 Pan-PI3KVarious~1-10 µM[9]
NVP-BEZ235 Dual PI3K/mTORVariousNanomolar range[]
MK-2206 Allosteric AktVariousNanomolar range[9]
GDC-0941 PI3Kα/δ, mTORVarious3 nM (PI3Kα)[]
PKI-587 Dual PI3K/mTORVarious0.4 nM (PI3Kα)[]

Note: IC50 values can vary significantly depending on the cell line and experimental conditions. The data presented here is for comparative purposes.

This compound exhibits inhibitory activity in the micromolar range, which is less potent than some of the highly optimized, targeted inhibitors that are effective in the nanomolar range. However, as a natural product, this compound may offer a different safety profile and the potential for synergistic effects with other chemotherapeutic agents. Further research and optimization could lead to the development of more potent derivatives.

Experimental Protocols

A key experiment to validate the mechanism of action of this compound is Western blot analysis to measure the expression and phosphorylation levels of proteins in the PI3K/Akt/mTOR pathway.

Western Blot Protocol for PI3K/Akt/mTOR Pathway Analysis
  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HT29, DLD-1, or AML cell lines) in appropriate culture dishes and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PI3K, anti-phospho-PI3K, anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Visualizations

This compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Deoxyshikonofuran_Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start cell_treatment Cell Treatment with This compound start->cell_treatment protein_extraction Protein Extraction cell_treatment->protein_extraction protein_quantification Protein Quantification (BCA/Bradford) protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis of protein expression.

References

Deoxyshikonofuran: A Comparative Analysis of its Efficacy as an Inhibitor of Key Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Deoxyshikonofuran with other established inhibitors targeting critical cellular pathways implicated in cancer progression, namely the PI3K/Akt/mTOR and glycolysis pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available experimental data to facilitate informed decisions in research and development.

Abstract

This compound, a naturally occurring naphthoquinone, has demonstrated significant anti-tumor activity. Its primary mechanism of action involves the potent inhibition of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling cascade, a central regulator of cell growth, proliferation, and survival. Furthermore, this compound has been shown to disrupt cellular metabolism by inhibiting glycolysis. This guide presents a comparative analysis of the inhibitory efficacy of this compound against other well-characterized inhibitors of these pathways, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Comparative Inhibitor Efficacy

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other known inhibitors. It is important to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions, cell lines, and assay methodologies.

Table 1: Comparison of IC50 Values for Inhibitors of the PI3K/Akt/mTOR Pathway
InhibitorClassTarget(s)Cell LineIC50 (µM)Reference
This compound NaphthoquinonePI3K/Akt/mTOR pathwayHT29 (Colorectal Cancer)10.97[1][2]
This compound NaphthoquinonePI3K/Akt/mTOR pathwayHSC-3 (Tongue Cancer)8.995[3]
This compound NaphthoquinonePI3K/Akt/mTOR pathwaySCC-9 (Tongue Cancer)8.274[3]
Dactolisib (BEZ235)Dual PI3K/mTOR InhibitorPI3Kα, PI3Kγ, PI3Kδ, mTORVarious0.004, 0.007, 0.076, 0.006 (for respective targets)[4]
Ipatasertib (GDC-0068)Pan-Akt InhibitorAkt1, Akt2, Akt3Various0.005, 0.023, 0.008 (for respective targets)[5]
Rapamycin (Sirolimus)mTORC1 InhibitormTORC1HEK293~0.0001[6]
WortmanninPan-PI3K InhibitorPI3KVarious~0.005[7][8]
Table 2: Comparison of IC50 Values for Glycolysis Inhibitors
InhibitorTarget/MechanismCell LineIC50Reference
Shikonin (related to this compound)Pyruvate Kinase M2 (PKM2)Various cancer cell linesPotent inhibition (specific IC50 not provided)[9]
2-Deoxy-D-glucose (2-DG)Hexokinase inhibitorP388/IDA (Leukemia)392.6 µM[10]
2-Deoxy-D-glucose (2-DG)Hexokinase inhibitorVarious ALL cell lines0.22 to 2.27 mM[11]
3-Bromopyruvate (3-BP)Hexokinase II inhibitorPEO1 (Ovarian Cancer)18.7 µM[12]
3-Bromopyruvate (3-BP)Hexokinase II inhibitorSKOV3 (Ovarian Cancer)40.5 µM[12]
3-Bromopyruvate (3-BrPA)Hexokinase II inhibitorHCC1143 (Breast Cancer)44.87 µM (24h), 41.26 µM (48h)[13]
3-Bromopyruvate (3-BrPA)Hexokinase II inhibitorMCF-7 (Breast Cancer)111.3 µM (24h), 75.87 µM (48h)[13]

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Glycolysis_Regulation Glycolysis Regulation mTORC1->Glycolysis_Regulation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTORC1 Inhibits Other_Inhibitors Other Pathway Inhibitors Other_Inhibitors->PI3K Other_Inhibitors->Akt Other_Inhibitors->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cells in 96-well plate Compound_Prep 2. Prepare serial dilutions of inhibitor Incubation 3. Treat cells with inhibitor and incubate Compound_Prep->Incubation MTT_Assay 4. Perform MTT assay for cell viability Incubation->MTT_Assay Absorbance 5. Measure absorbance at 570 nm MTT_Assay->Absorbance IC50_Calc 6. Calculate IC50 value Absorbance->IC50_Calc

References

Independent Replication of Deoxyshikonofuran Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published data on Deoxyshikonofuran, a naturally occurring naphthoquinone derivative, and its effects on cancer cells. To offer a comprehensive perspective for researchers aiming to replicate or build upon these findings, this document contrasts this compound's performance with established anticancer agents—Doxorubicin, Etoposide, and the mTOR inhibitor Rapamycin—across various cancer cell lines. All data is presented in standardized tables, and detailed experimental protocols are provided to facilitate independent verification and further investigation.

I. Comparative Efficacy in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction rates for this compound and selected alternative compounds in acute myeloid leukemia (AML) and osteosarcoma cell lines.

Table 1: IC50 Values (µM) for Cell Viability Inhibition
CompoundTHP-1 (AML)HL60 (AML)U2OS (Osteosarcoma)HOS (Osteosarcoma)
This compound ~5-20 µg/mL~5-20 µg/mLConcentration-dependent decreaseConcentration-dependent decrease
Doxorubicin 0.22 ± 0.01[1]-0.4246 µg/mL**[2]0.102[3]
Etoposide 1.2 ± 0.5[1]--0.51[3]
Rapamycin ----

*Note: IC50 values for this compound in THP-1 and HL60 cells were reported in µg/mL. A precise molar concentration is not available from the provided search results. **Note: IC50 value for Doxorubicin in U2OS cells was reported in µg/mL.

Table 2: Apoptosis Induction
CompoundCell LineConcentrationApoptosis Rate (% of cells)
This compound THP-15-20 µg/mLDose-dependent increase
This compound HL605-20 µg/mLDose-dependent increase
This compound U2OS2.5-20 µMDose-dependent increase[4][5][6]
This compound HOS2.5-20 µMDose-dependent increase[4][6][7]
Etoposide THP-10.5 µMCaffeine-sensitive, caspase-3-independent apoptosis[8][9]
Etoposide THP-150 µMRapid, caspase-dependent apoptosis[8][9]
Etoposide HL60-Induces apoptosis[10]

II. Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed in the cited literature, the following diagrams have been generated using the DOT language.

Signaling Pathways

Deoxyshikonofuran_Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt mTOR mTOR Akt->mTOR Cell_Viability Cell Viability mTOR->Cell_Viability Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the Akt/mTOR signaling pathway.

Deoxyshikonofuran_p38_Pathway This compound This compound p38 p38 MAPK This compound->p38 Caspase_Cascade Caspase Cascade p38->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound induces apoptosis via p38 MAPK activation.[4][6]

Experimental Workflows

Cell_Viability_Workflow Start Seed Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compound Add this compound or Alternative Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_CCK8 Add CCK-8 Reagent Incubate_Treatment->Add_CCK8 Incubate_CCK8 Incubate 1-4h Add_CCK8->Incubate_CCK8 Measure_Absorbance Measure Absorbance at 450nm Incubate_CCK8->Measure_Absorbance

Caption: Workflow for Cell Viability Assay using CCK-8.

Apoptosis_Assay_Workflow Start Treat cells with Compound Harvest_Cells Harvest and Wash Cells Start->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate Incubate in Dark Add_Stains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Apoptosis Assay using Flow Cytometry.

III. Experimental Protocols

A. Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Add varying concentrations of this compound or the alternative compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Treat cells with the desired concentrations of this compound or the alternative compound for the specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

C. Western Blot Analysis for Akt/mTOR Pathway
  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, and phospho-mTOR (Ser2448) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels. Rapamycin can be used as a positive control for mTOR inhibition.[11][12][13][14]

References

Deoxyshikonofuran and Its Synthetic Analogs: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

While direct comparative studies on the biological performance of deoxyshikonofuran and its synthetic derivatives are currently limited in publicly available research, a wealth of data exists for the closely related parent compound, shikonin, and its extensive family of synthetic and natural derivatives. Shikonin, a potent naphthoquinone, shares a common structural backbone with this compound and exhibits a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. This guide will provide a comparative overview of shikonin and its derivatives as a surrogate to understand the potential therapeutic landscape of modified this compound.

Deoxyshikonin has been shown to inhibit the viability of acute myeloid leukemia (AML) cells and suppress glycolysis by targeting the Akt/mTOR signaling pathway. This activity underscores the therapeutic potential of the naphthoquinone scaffold. The exploration of synthetic derivatives of the closely related shikonin aims to enhance efficacy, improve selectivity, and overcome limitations such as poor solubility and potential toxicity associated with the parent compound.

Comparative Biological Activity of Shikonin and Its Derivatives

The following table summarizes the cytotoxic activity of shikonin and several of its synthetic derivatives against various cancer cell lines, providing a quantitative comparison of their potency.

CompoundCancer Cell LineIC50 (µM)Reference
ShikoninSarcoma 180 (ascites)5-10 mg/kg/day (in vivo)[1]
ShikoninHepG2 (Hepatocellular Carcinoma)1.288[2]
AcetylshikoninLewis Lung Carcinoma (in vivo)-[1]
IsobutyroylshikoninLewis Lung Carcinoma (in vivo)-[1]
Cyclopropylacetylshikonin (6)WM164 (Melanoma)Lower than β,β-Dimethylacrylshikonin[3]
Cyclopropylacetylshikonin (6)MUG-Mel2 (Melanoma)Lower than β,β-Dimethylacrylshikonin[3]
β,β-Dimethylacrylshikonin (1)Melanoma cell lines-[3]
Shikonin ester derivative (3j)HepG2 (Hepatocellular Carcinoma)0.759[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of shikonin and its derivatives are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HepG2, WM164, MUG-Mel2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of shikonin or its synthetic derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Following treatment with the compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, mTOR, cleaved PARP, H2AX) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway affected by deoxyshikonin and a general experimental workflow for comparing the bioactivity of these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates PKM2 PKM2 mTOR->PKM2 Regulates Glycolysis Glycolysis PKM2->Glycolysis Promotes Cell_Viability_and_Proliferation Cell_Viability_and_Proliferation Glycolysis->Cell_Viability_and_Proliferation Supports This compound This compound This compound->Akt Inhibits

Caption: this compound inhibits the Akt/mTOR signaling pathway.

G Start Start: This compound & Synthetic Derivatives Synthesis Synthesis of Derivatives Start->Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening Lead_Identification Identification of Lead Compounds In_Vitro_Screening->Lead_Identification Lead_Identification->Synthesis Inactive/Optimize Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Western Blot) Lead_Identification->Mechanism_of_Action Active In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Mechanism_of_Action->In_Vivo_Studies End Potential Drug Candidate In_Vivo_Studies->End

Caption: Experimental workflow for drug discovery and development.

References

Validating Deoxyshikonofuran: A Comparative Guide to In Vivo Anticancer and Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research provides in vivo validation for the promising in vitro anticancer and anti-inflammatory properties of Deoxyshikonofuran, a naturally derived naphthoquinone. This guide offers a comprehensive comparison of its performance in animal models, supported by detailed experimental data and protocols, to inform researchers, scientists, and drug development professionals.

Anticancer Activity: From Cell Culture to Murine Melanoma Models

This compound, a derivative of shikonin, has demonstrated significant anticancer effects in laboratory settings. In vivo studies have now substantiated these findings, particularly in the context of melanoma.

Five shikonin derivatives, including this compound, have been shown to exert anticancer effects in vivo by inducing apoptosis in murine melanoma B16F10 cells. These compounds were found to repress Bcl-2 proteins and activate Bax expression, key regulators of the apoptotic process.

Further in vitro investigations into the mechanism of action revealed that this compound, along with shikonin and (β,β-dimethylacryl)shikonin, reduces cell viability, inhibits migration, and induces apoptosis in human (A375) and mouse (B16-F0, B16-F10) melanoma cell lines. The induction of apoptosis in A375 cells is regulated by the mitogen-activated protein kinase (MAPK)/caspase 3 signaling pathway. Notably, this compound and (β,β-dimethylacryl)shikonin demonstrated a higher rate of apoptosis induction in A375 and B16-F0 cells compared to shikonin.

Experimental Protocols:

In Vivo Murine Melanoma Model (B16F10):

  • Animal Model: C57BL/6 mice.

  • Cell Line: Murine melanoma B16F10 cells.

  • Procedure: B16F10 cells are injected subcutaneously into the flank of the mice.

  • Treatment: this compound is administered (route and dosage to be determined from specific studies).

  • Endpoint: Tumor volume and weight are measured at specified time points. Tumors are excised for histological and molecular analysis, including TUNEL assays to quantify apoptosis and western blotting to assess protein expression levels of Bcl-2, Bax, and caspases.

Data Presentation:

Table 1: Comparison of In Vitro and In Vivo Anticancer Effects of this compound on Melanoma Cells

ParameterIn Vitro (Melanoma Cell Lines)In Vivo (B16F10 Murine Model)Alternative Compounds (In Vivo)
Effect Reduced cell viability, inhibited migration, induced apoptosis.Inhibition of tumor growth, induction of apoptosis.Dacarbazine, Metformin (combination therapy shows promise in B16-F10 models).
Mechanism Activation of MAPK/caspase 3 pathway, modulation of Bcl-2 family proteins.Repression of Bcl-2, activation of Bax.Varies depending on the compound.
Quantitative Data Specific IC50 values for cell viability, percentage of apoptotic cells.Tumor growth inhibition (%), apoptotic index (TUNEL staining).Tumor growth inhibition rates.

Signaling Pathway:

anticancer_pathway This compound This compound MAPK_pathway MAPK Pathway This compound->MAPK_pathway activates Bcl2 Bcl-2 This compound->Bcl2 represses Bax Bax This compound->Bax activates Caspase3 Caspase 3 MAPK_pathway->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: this compound's anticancer signaling pathway.

Anti-inflammatory Activity: Corroborating In Vitro Evidence in Animal Models

While in vitro studies have suggested the anti-inflammatory potential of this compound, in vivo validation is crucial. Shikonin and alkannin, structurally similar compounds, have been shown to reduce inflammation in a mouse paw edema model induced by Freund's Complete Adjuvant (FCA). This provides a strong rationale for investigating this compound in similar models.

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocols:

Carrageenan-Induced Paw Edema Model:

  • Animal Model: Wistar rats or Swiss albino mice.

  • Inducing Agent: Subplantar injection of 1% carrageenan solution into the hind paw.

  • Treatment: this compound is administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Endpoint: Paw volume is measured at different time intervals using a plethysmometer. The percentage of edema inhibition is calculated. Paw tissue can be collected for analysis of inflammatory markers like TNF-α, IL-6, and NF-κB activity.

Data Presentation:

Table 2: In Vivo Anti-inflammatory Effects of Naphthoquinones

CompoundAnimal ModelInduction AgentKey FindingsAlternative Compounds
Shikonin/AlkanninMouseFreund's Complete AdjuvantSignificant reduction in paw edema.Indomethacin, Diclofenac (standard NSAIDs).
This compound(Projected) Rat/MouseCarrageenan(Projected) Dose-dependent reduction in paw edema, inhibition of NF-κB.Ellagic acid, Dihydroxyflavones.

Experimental Workflow:

anti_inflammatory_workflow start Animal Acclimatization treatment Administer this compound or Vehicle (Control) start->treatment induction Induce Paw Edema (Carrageenan Injection) treatment->induction measurement Measure Paw Volume (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end Conclusion on Anti-inflammatory Effect analysis->end

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion

The available in vivo data strongly supports the in vitro findings on the anticancer effects of this compound, particularly in melanoma, through the induction of apoptosis. While direct in vivo validation of its anti-inflammatory effects is still emerging, the performance of structurally related compounds in established animal models is highly encouraging. Further research should focus on detailed dose-response studies and elucidation of the in vivo mechanism of action for its anti-inflammatory properties to fully realize the therapeutic potential of this compound.

Head-to-head comparison of different Deoxyshikonofuran extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Optimizing Deoxyshikonofuran Isolation

This compound, a naphthoquinone derivative found in the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon and Arnebia euchroma, has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-cancer properties. The efficient extraction of this bioactive compound is a critical first step in both preclinical research and the development of novel therapeutics. This guide provides a head-to-head comparison of various extraction methods for this compound, supported by available experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Analysis of Extraction Techniques

The choice of extraction method significantly impacts the yield, purity, and overall efficiency of this compound isolation. Here, we compare four commonly employed techniques: traditional Soxhlet extraction and three modern methods—Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

While direct comparative studies on this compound extraction are limited, data on the extraction of shikonin and its derivatives, including this compound, provide valuable insights into the performance of these methods.

Parameter Soxhlet Extraction Ultrasonic-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Extraction Yield Generally considered exhaustive, but yields can be affected by the long extraction times and high temperatures. One study on a related compound mix found it to be the most efficient.Moderate to high yields. A study on shikonin from Arnebia euchroma reported a yield of 1.26% under optimized conditions.[1][2]Generally high yields are achievable with shorter extraction times.Yields are highly dependent on the co-solvent and operating parameters. A study on Lithospermum erythrorhizon showed a 2.4-fold higher concentration of shikonin in the SFE extract compared to a conventional ethanol extract.
Purity of Extract Can be lower due to the co-extraction of undesirable compounds and potential thermal degradation of the target molecule.Generally good purity, as the lower operating temperatures can minimize the degradation of thermolabile compounds.Purity can be high, but optimization of power and time is crucial to prevent degradation.High purity is a key advantage, as the selectivity of CO2 can be fine-tuned. The resulting extract is free of organic solvent residues.
Extraction Time Long (typically 6-24 hours).Short (typically 15-60 minutes).Very short (typically 5-30 minutes).Relatively short to moderate (typically 30-120 minutes).
Solvent Consumption High.Low to moderate.Low.Minimal to no organic solvent when using CO2 alone. Co-solvents may be required for polar compounds.
Operating Temperature High (boiling point of the solvent).Low to moderate (can be controlled).Moderate to high (can be controlled).Low to moderate (near-ambient to slightly elevated).
Environmental Impact High due to large solvent volumes and energy consumption.Low to moderate.Low.Low, considered a "green" technology.
Cost Low initial investment for equipment.Moderate initial investment.Moderate initial investment.High initial investment for equipment.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for each extraction method, based on literature for shikonin and its derivatives.

Soxhlet Extraction
  • Sample Preparation: Air-dry the roots of Arnebia euchroma or Lithospermum erythrorhizon and grind them into a fine powder (e.g., 40-60 mesh).

  • Apparatus Setup: Place a known quantity of the powdered root material (e.g., 10 g) into a cellulose thimble. Insert the thimble into the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with a suitable solvent (e.g., 250 mL of ethanol or ethyl acetate).

  • Extraction Process: Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample. The solvent will extract the desired compounds and, once the liquid level reaches the top of the siphon arm, the extract will be siphoned back into the flask. This cycle is repeated for a predetermined duration (e.g., 6-8 hours).

  • Post-Extraction: After extraction, cool the apparatus. The solvent containing the extracted this compound is then concentrated using a rotary evaporator to obtain the crude extract.

Ultrasonic-Assisted Extraction (UAE)
  • Sample Preparation: Prepare the powdered root material as described for Soxhlet extraction.

  • Mixing: Place a known amount of the powdered sample (e.g., 1 g) into an extraction vessel and add a specific volume of solvent (e.g., 20 mL of 70% ethanol) to achieve a desired solid-to-liquid ratio.

  • Ultrasonication: Immerse the extraction vessel in an ultrasonic bath or use a probe-type sonicator. Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power (e.g., 100 W) for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Concentration: Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Use powdered root material as previously described.

  • Mixing: Suspend a known quantity of the sample (e.g., 1 g) in a suitable solvent (e.g., 25 mL of methanol) in a microwave-safe extraction vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Apply microwave power (e.g., 500 W) for a short duration (e.g., 10 minutes) at a controlled temperature.

  • Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the plant residue.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.

Supercritical Fluid Extraction (SFE)
  • Sample Preparation: Prepare the powdered root material as described above.

  • Loading: Pack the powdered sample into the extraction vessel of the SFE system.

  • Extraction: Pressurize the system with carbon dioxide to a supercritical state (e.g., 300 bar and 50°C). A co-solvent such as ethanol may be added to the CO2 stream to enhance the extraction of more polar compounds like this compound.

  • Separation: The supercritical fluid containing the extracted compounds flows to a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the this compound to precipitate.

  • Collection: The precipitated extract is collected from the separator. The CO2 can be recycled for further extractions.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted drug development strategies.

This compound-Induced Apoptosis via p38 MAPK Pathway

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

p38_MAPK_Pathway This compound This compound p38_MAPK p38 MAPK Activation This compound->p38_MAPK Caspase8 Caspase-8 Activation p38_MAPK->Caspase8 Caspase9 Caspase-9 Activation p38_MAPK->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced p38 MAPK signaling cascade leading to apoptosis.

Inhibition of the PI3K/Akt/mTOR Pathway by this compound

This compound has also been demonstrated to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is often hyperactivated in cancer cells, leading to uncontrolled cell growth and proliferation.

Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, suppressing cell growth.

General Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and subsequent analysis of this compound from its natural sources.

Extraction_Workflow Raw_Material Plant Material (e.g., Arnebia euchroma roots) Grinding Grinding & Drying Raw_Material->Grinding Extraction Extraction (Soxhlet, UAE, MAE, or SFE) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Analysis Analysis (HPLC, LC-MS) Crude_Extract->Analysis Purified_Compound Purified This compound Analysis->Purified_Compound

Caption: A generalized workflow for the extraction and analysis of this compound.

References

Unveiling the Molecular Targets of Deoxyshikonofuran: A Comparative Guide to Proteomic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxyshikonofuran, a naphthoquinone derived from the plant Lithospermum erythrorhizon, has garnered significant interest for its potential therapeutic properties, particularly in oncology. Identifying the direct binding targets of this compound is crucial for elucidating its mechanism of action and advancing its development as a potential drug candidate. This guide provides a comparative overview of proteomic strategies for confirming the binding targets of this compound, with a focus on experimental protocols and data interpretation. While direct proteomic studies on this compound are limited, this guide draws upon research on the closely related compound, Deoxyshikonin, and other shikonin derivatives to provide a practical framework for target identification.

Proteomic Strategies for Target Identification: A Comparative Overview

Several proteomic-based methods can be employed to identify the cellular binding partners of small molecules like this compound. The two primary approaches are Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA). Each method offers distinct advantages and is suited for different experimental objectives.

FeatureAffinity Purification-Mass Spectrometry (AP-MS)Cellular Thermal Shift Assay (CETSA)
Principle Immobilized small molecule is used to "pull down" interacting proteins from a cell lysate.Ligand binding alters the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heating.[1]
Requirement for compound modification Yes, the small molecule needs to be chemically modified with a linker for immobilization.No, the unmodified compound can be used.[2]
Primary Output List of potential protein binders.Change in the melting temperature (Tm) of the target protein upon ligand binding.
Throughput Can be adapted for high-throughput screening.Can be performed in a high-throughput format.[3]
Validation Requires secondary assays to confirm direct binding.Provides evidence of direct target engagement in a cellular context.

Quantitative Data on the Biological Effects of Deoxyshikonin

While direct binding data from proteomic studies on this compound is not yet available, the biological effects of the closely related compound Deoxyshikonin have been quantified in cancer cell lines. This data provides a basis for understanding its potential mechanism of action and for designing target validation experiments.

Table 1: Effect of Deoxyshikonin on the Viability of Acute Myeloid Leukemia (AML) Cells [4][5]

Cell LineDeoxyshikonin Concentration (µM)Inhibition of Cell Viability (%)
THP-11.2525.3 ± 2.1
2.548.7 ± 3.5
572.1 ± 5.8
HL601.2522.9 ± 1.9
2.545.2 ± 3.1
568.5 ± 5.2

Table 2: Deoxyshikonin-Induced Apoptosis in AML Cells [4][5]

Cell LineDeoxyshikonin Concentration (µM)Apoptotic Rate (%)
THP-103.2 ± 0.4
2.515.8 ± 1.3
531.4 ± 2.7
HL6002.9 ± 0.3
2.514.1 ± 1.1
528.7 ± 2.3

Table 3: Effect of Deoxyshikonin on the Akt/mTOR Signaling Pathway in AML Cells [4][5][6]

ProteinDeoxyshikonin Concentration (µM)Relative Phosphorylation Level (Fold Change vs. Control)
p-Akt (Ser473)2.50.62 ± 0.05
50.31 ± 0.03
p-mTOR (Ser2448)2.50.58 ± 0.06
50.25 ± 0.02
p-p70S6K (Thr389)2.50.65 ± 0.07
50.33 ± 0.04

Experimental Protocols

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the general steps for identifying protein targets of a small molecule using AP-MS.[7][8][9][10]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm and a reactive group (e.g., biotin or an alkyne) for immobilization onto a solid support (e.g., streptavidin-agarose or azide-functionalized beads).

  • Cell Culture and Lysis: Culture the cells of interest (e.g., a cancer cell line) to a sufficient density. Lyse the cells under non-denaturing conditions to maintain protein-protein interactions.

  • Affinity Purification:

    • Incubate the cell lysate with the immobilized this compound probe.

    • Include a control incubation with beads alone or beads with an immobilized inactive analog to identify non-specific binders.

    • For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the immobilized probe.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by cleaving the linker.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS data using a protein database search algorithm. Compare the proteins identified in the this compound pull-down with the control pull-downs to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA)

This protocol describes the general workflow for validating target engagement using CETSA.[1][3][11][12][13]

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle-treated control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents that might interfere with protein aggregation.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or targeted mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

Visualizing Workflows and Pathways

experimental_workflow cluster_AP_MS Affinity Purification-Mass Spectrometry (AP-MS) cluster_CETSA Cellular Thermal Shift Assay (CETSA) A1 Immobilize this compound on beads A2 Incubate with cell lysate A1->A2 A3 Wash to remove non-specific binders A2->A3 A4 Elute bound proteins A3->A4 A5 LC-MS/MS analysis A4->A5 A6 Identify potential binding targets A5->A6 B1 Treat cells with this compound B2 Heat cells to denature proteins B1->B2 B3 Lyse cells and separate soluble proteins B2->B3 B4 Quantify soluble target protein B3->B4 B5 Determine thermal stabilization B4->B5

Caption: Experimental workflows for AP-MS and CETSA.

signaling_pathway cluster_akt_mtor Akt/mTOR Pathway cluster_stat3 STAT3 Pathway This compound This compound Akt Akt This compound->Akt Inhibits STAT3 STAT3 This compound->STAT3 Inhibits mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth STAT3_dimer STAT3 Dimerization STAT3->STAT3_dimer GeneTranscription Gene Transcription (Survival, Proliferation) STAT3_dimer->GeneTranscription

Caption: Putative signaling pathways targeted by this compound.

comparison_methods cluster_proteomics Proteomics-Based Methods cluster_alternatives Alternative Methods AP_MS Affinity Purification- Mass Spectrometry CETSA Cellular Thermal Shift Assay Y2H Yeast Two-Hybrid Genetics Genetic Screens (e.g., shRNA) This compound This compound This compound->AP_MS Identifies binders This compound->CETSA Confirms engagement This compound->Y2H Identifies protein-protein interaction partners This compound->Genetics Identifies essential genes for drug action

Caption: Comparison of target identification methodologies.

References

Deoxyshikonofuran: A Comparative Analysis of its Therapeutic Potential in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 19, 2025 – A comprehensive review of available preclinical data provides a statistical validation of Deoxyshikonofuran's therapeutic potential, positioning it as a noteworthy candidate for further investigation in both oncology and inflammatory diseases. This guide offers a comparative analysis of this compound against established therapeutic agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Anticancer Therapeutic Potential

This compound has demonstrated significant cytotoxic effects against osteosarcoma and acute myeloid leukemia (AML) cell lines. Its mechanisms of action involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Comparison with Standard Chemotherapies

Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin in Osteosarcoma Cell Lines

CompoundCell LineIC50 (µM)Citation
This compoundU2OS~25[1]
This compoundHOS~22[1]
DoxorubicinU2OS0.4246 (as ng/ml)[2]
DoxorubicinMG-630.4969 (as ng/ml)[2]

*Estimated from dose-response curves where ~50% viability was observed.

Table 2: Comparative Cytotoxicity (IC50) of this compound and Cytarabine in AML Cell Lines

CompoundCell LineIC50 (µM)Citation
This compoundTHP-1Data Not Available
This compoundHL-60Data Not Available
CytarabineTHP-11.9 (as µg/ml)
CytarabineHL-60~2.5
Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through distinct signaling cascades in different cancer types. In osteosarcoma, it activates the p38 MAPK pathway, while in acute myeloid leukemia, it inhibits the Akt/mTOR signaling pathway.

This compound's Mode of Action in Osteosarcoma

G This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: this compound induces apoptosis in osteosarcoma cells via p38 MAPK activation.

This compound's Mode of Action in Acute Myeloid Leukemia (AML)

G This compound This compound Akt Akt This compound->Akt inhibition mTOR mTOR Akt->mTOR inhibition Cell_Viability Cell Viability mTOR->Cell_Viability inhibition Glycolysis Glycolysis mTOR->Glycolysis inhibition

Caption: this compound inhibits AML cell viability and glycolysis by suppressing the Akt/mTOR pathway.

Anti-inflammatory Therapeutic Potential

This compound is also being explored for its anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Comparison with a Standard Anti-inflammatory Drug

Table 3: Comparative Anti-inflammatory Activity (IC50) of this compound and Indomethacin

CompoundInflammatory MediatorCell LineIC50 (µM)Citation
This compoundNitric Oxide (NO)RAW 264.7Data Not Available
This compoundInterleukin-6 (IL-6)-Data Not Available
This compoundTumor Necrosis Factor-alpha (TNF-α)-Data Not Available
IndomethacinNitric Oxide (NO)RAW 264.7~25-50

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin, Cytarabine) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, total-p38, phospho-Akt, total-Akt, phospho-mTOR, total-mTOR) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Evaluating Therapeutic Potential

G cluster_0 In Vitro Studies Cell_Lines Cancer/Inflammatory Cell Lines Treatment This compound & Comparators Cell_Lines->Treatment Cell_Viability MTT Assay Treatment->Cell_Viability Apoptosis Annexin V Assay Treatment->Apoptosis Signaling Western Blot Treatment->Signaling Inflammation_Assay NO/Cytokine Assay Treatment->Inflammation_Assay

References

Safety Operating Guide

Proper Disposal of Deoxyshikonofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Deoxyshikonofuran, a derivative of Shikonin and a member of the naphthoquinone class of compounds, requires careful management due to its potential hazards. This document provides a step-by-step guide to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Hazard Information

Key Hazard Information:

Hazard ClassificationDescriptionSource
EPA Hazardous Waste 1,4-Naphthoquinone is listed under EPA waste number U166.[1][2]Santa Cruz Biotechnology SDS, PubChem
GHS Pictograms (for Shikonin) WarningPubChem
Personal Protective Equipment (PPE) Chemical resistant gloves, rubber boots, chemical safety goggles, and a dust respirator are recommended for spill cleanup.[3]PubChem

Step-by-Step Disposal Procedure

The following procedures are based on best practices for the disposal of hazardous solid chemical waste and information available for naphthoquinone compounds.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated consumables (e.g., weighing papers, pipette tips, gloves), as hazardous waste.

  • Do not mix this compound waste with non-hazardous waste or other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Waste Collection and Containerization:

  • Solid Waste: Collect all solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

  • Keep the storage area away from incompatible materials.

  • Adhere to all institutional and local regulations regarding the storage of hazardous waste, including limitations on accumulation time.

4. Professional Disposal:

  • The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Emergency Procedures for Spills

In the event of a this compound spill, follow these immediate actions:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Before attempting to clean up the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a dust respirator.

  • Containment and Cleanup:

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Carefully sweep or vacuum up the spilled solid. If using a vacuum, it must be rated for hazardous dust.[1]

    • Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.

  • Report: Report the spill to your laboratory supervisor and the EHS department.

Caption: Workflow for the proper disposal and spill management of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Deoxyshikonofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Deoxyshikonofuran. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.

Essential Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE, drawing from established safety data sheets and chemical handling guidelines.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene glovesProvides resistance to a broad range of chemicals. Double gloving is recommended when handling concentrated solutions or for prolonged exposure.
Eye Protection Safety goggles with side-shields or a full-face shieldProtects against splashes, dust, and aerosols. A full-face shield offers a higher level of protection and is recommended when handling larger quantities.
Body Protection Impervious laboratory coat or gownPrevents contamination of personal clothing. Should be removed before leaving the laboratory.
Respiratory Protection Air-purifying respirator with an organic vapor cartridge and a P100 particulate filterEssential when handling the powdered form of this compound to prevent inhalation of fine particles and potential vapors. A proper fit test is required before use.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is critical to minimize risks and ensure the compound's stability.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound prep Preparation - Don appropriate PPE - Work in a ventilated hood weigh Weighing - Use an analytical balance - Handle powder carefully prep->weigh Proceed to dissolve Dissolution - Add solvent slowly - Ensure complete dissolution weigh->dissolve Transfer to experiment Experimentation - Follow specific protocol - Avoid splashes and aerosols dissolve->experiment Use in cleanup Post-Experiment Cleanup - Decontaminate surfaces - Remove PPE correctly experiment->cleanup After completion disposal Waste Disposal - Segregate waste streams - Follow institutional guidelines cleanup->disposal Segregate waste for

Caption: A logical workflow for the safe handling of this compound.

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Inactivation and Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Inactivation: While specific degradation data for this compound is limited, chemical inactivation of similar naphthoquinone compounds can often be achieved through oxidative degradation. A potential method involves treatment with a solution of sodium hypochlorite. However, this should be tested on a small scale first, and the resulting mixture must be disposed of as hazardous waste.

Waste Streams:

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
Contaminated Labware (glassware, plasticware) Rinse with a suitable solvent (e.g., ethanol or acetone) to remove residues. Collect the rinsate as hazardous waste. The cleaned labware can then be washed according to standard laboratory procedures.
Contaminated PPE (gloves, disposable coats) Place in a designated hazardous waste container for incineration.
Liquid Waste (solutions containing this compound) Collect in a clearly labeled, sealed, and appropriate hazardous waste container.

Experimental Protocol: Investigating the Effects of this compound on Acute Myeloid Leukemia (AML) Cells

This section provides a detailed methodology for an experiment investigating the impact of this compound on the viability and signaling pathways of AML cells, based on published research.[1][2]

Materials and Methods
  • Cell Culture: Human AML cell lines (e.g., U937, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: A stock solution of this compound is prepared by dissolving the powder in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Working solutions are prepared by diluting the stock solution in the cell culture medium to the desired final concentrations.

  • Cell Viability Assay (CCK-8):

    • Seed AML cells in 96-well plates at a density of 5 x 10^3 cells/well.

    • After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Western Blot Analysis:

    • Treat AML cells with this compound as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against Akt, p-Akt, mTOR, p-mTOR, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This compound Signaling Pathway in AML Cells

Proposed Signaling Pathway of this compound in AML Cells This compound This compound Akt Akt This compound->Akt inhibits phosphorylation Viability Cell Viability This compound->Viability decreases Apoptosis Apoptosis This compound->Apoptosis induces mTOR mTOR Akt->mTOR activates PKM2 PKM2 mTOR->PKM2 promotes expression Glycolysis Glycolysis PKM2->Glycolysis enhances Glycolysis->Viability supports

Caption: this compound inhibits the Akt/mTOR signaling pathway, leading to decreased glycolysis and cell viability, and induction of apoptosis in AML cells.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.